Product packaging for Sodium dihomo-gamma-linolenate(Cat. No.:CAS No. 65881-87-0)

Sodium dihomo-gamma-linolenate

Cat. No.: B3044314
CAS No.: 65881-87-0
M. Wt: 328.5 g/mol
InChI Key: SQGOEODKLMPIRQ-HPFCUAHCSA-M
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Description

Significance of Dihomo-gamma-linolenic Acid as a Key Omega-6 Polyunsaturated Fatty Acid in Mammalian Physiology

Dihomo-gamma-linolenic acid (DGLA) is a 20-carbon omega-6 polyunsaturated fatty acid that holds a unique position in mammalian fatty acid metabolism. nih.gov It is not typically obtained in large amounts from the diet but is primarily synthesized endogenously from the essential fatty acid linoleic acid (LA). mdpi.commdpi.com This metabolic conversion involves a series of enzymatic steps: LA is first converted to gamma-linolenic acid (GLA) by the enzyme Δ6-desaturase, and GLA is subsequently elongated to DGLA by an elongase enzyme. mdpi.comresearchgate.net

The significance of DGLA lies in its role as a critical metabolic intermediate. It can be further metabolized to arachidonic acid (AA) by the enzyme Δ5-desaturase. mdpi.com However, this conversion is often limited, leading to the accumulation of DGLA in cell membranes, where it can be released to act as a substrate for various enzymes. nih.govmdpi.com This strategic position allows DGLA to be a precursor to a distinct set of signaling molecules with important biological activities. wikipedia.org The balance between DGLA and its precursor, GLA, as well as its metabolic product, AA, is a critical factor in maintaining physiological homeostasis. nih.gov

Overview of Dihomo-gamma-linolenic Acid's Multifaceted Roles in Cellular Homeostasis and Intercellular Communication

DGLA plays a multifaceted role in maintaining cellular homeostasis and facilitating intercellular communication primarily through its conversion into bioactive lipid mediators. When released from cell membranes, DGLA is metabolized by cyclooxygenase (COX) and lipoxygenase (LOX) enzymes to produce eicosanoids with potent biological effects. mdpi.comresearchgate.net

One of the key metabolites of DGLA is prostaglandin (B15479496) E1 (PGE1), produced via the COX pathway. mdpi.comcaymanchem.com PGE1 is a potent vasodilator, meaning it helps to widen blood vessels, and it also inhibits platelet aggregation, which is a key step in blood clot formation. wikipedia.orgdrugbank.comstarship.org.nz These actions contribute to the regulation of blood pressure and cardiovascular health. mdpi.comdrugbank.com Another important metabolite is 15-(S)-hydroxy-8,11,13-eicosatrienoic acid (15-HETrE), which is formed through the LOX pathway. mdpi.comresearchgate.net 15-HETrE has been shown to possess anti-inflammatory properties. hmdb.ca

DGLA and its derivatives also influence cellular signaling and gene expression. For instance, DGLA can attenuate the expression of pro-inflammatory genes in macrophages. nih.govmedchemexpress.com It has been observed to inhibit the phosphorylation of STAT1, a key signaling molecule in inflammatory pathways. nih.govnih.gov Furthermore, DGLA can reduce the expression of adhesion molecules on endothelial cells, which is a critical step in the inflammatory response. soton.ac.uk Through these mechanisms, DGLA participates in a complex network of intercellular communication that is vital for maintaining the normal functioning of tissues and organs.

Conceptual Framework of Dihomo-gamma-linolenic Acid in Modulating Inflammatory and Proliferative Cellular Processes

The modulatory effects of DGLA on inflammatory and proliferative processes are central to its research significance. A key aspect of this is its competitive relationship with arachidonic acid (AA). Both DGLA and AA are substrates for the same COX and LOX enzymes. jst.go.jp However, the eicosanoids derived from DGLA, such as PGE1 and the series-1 prostanoids, generally have anti-inflammatory or less inflammatory properties compared to the eicosanoids derived from AA, such as prostaglandin E2 (PGE2) and the series-2 prostanoids and series-4 leukotrienes. wikipedia.orgjst.go.jp By competing with AA, DGLA can shift the balance of eicosanoid production towards a less inflammatory state. mdpi.com

Furthermore, the DGLA metabolite 15-HETrE can actively inhibit the synthesis of pro-inflammatory leukotrienes from AA. wikipedia.orgresearchgate.net For example, 15(S)-HETrE has been shown to be an inhibitor of the 5-lipoxygenase enzyme, which is crucial for the production of potent pro-inflammatory leukotrienes. caymanchem.commedchemexpress.com

DGLA also exhibits anti-proliferative effects in various cell types. researchgate.netfrontiersin.org It has been shown to suppress the proliferation of smooth muscle cells, which is a key event in the development of atherosclerosis. mdpi.comnih.gov In some cancer cell models, DGLA has been observed to inhibit cell growth and induce apoptosis (programmed cell death). researchgate.netresearchgate.net The mechanisms behind these anti-proliferative effects are multifaceted and can involve the modulation of signaling pathways that control cell division and survival. nih.gov

Interactive Data Table: Inhibitory Action of a DGLA Metabolite

The following table provides data on the inhibitory concentration (IC50) of the DGLA metabolite 15(S)-HETrE on the 5-lipoxygenase (5-LO) enzyme in human polymorphonuclear leukocytes (PMNL).

CompoundEnzyme TargetCell TypeIC50 Value
15(S)-HETrE5-Lipoxygenase (5-LO)Human PMNL4.6 µM caymanchem.commedchemexpress.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H33NaO2 B3044314 Sodium dihomo-gamma-linolenate CAS No. 65881-87-0

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

sodium;(8Z,11Z,14Z)-icosa-8,11,14-trienoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H34O2.Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21)22;/h6-7,9-10,12-13H,2-5,8,11,14-19H2,1H3,(H,21,22);/q;+1/p-1/b7-6-,10-9-,13-12-;
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQGOEODKLMPIRQ-HPFCUAHCSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC=CCC=CCC=CCCCCCCC(=O)[O-].[Na+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC/C=C\C/C=C\C/C=C\CCCCCCC(=O)[O-].[Na+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H33NaO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

65881-87-0
Record name Sodium dihomo-gamma-linolenate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065881870
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name SODIUM DIHOMO-.GAMMA.-LINOLENATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DIY57A1X5I
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Biosynthesis and Upstream Metabolic Pathways of Dihomo Gamma Linolenic Acid

Precursor Fatty Acids and their Enzymatic Conversion Pathways

The formation of DGLA relies on the sequential modification of precursor fatty acids. The pathway originates with linoleic acid, which is converted to gamma-linolenic acid, the direct precursor to DGLA.

Linoleic acid (LA) is an 18-carbon omega-6 fatty acid that is classified as essential because it cannot be synthesized by the human body and must be acquired through diet. mdpi.comnih.gov As the most abundant PUFA in human tissues, it serves as the foundational molecule for the synthesis of several longer-chain omega-6 fatty acids, including DGLA. mdpi.com The metabolic cascade begins with the conversion of LA into gamma-linolenic acid (GLA), which sets the stage for subsequent elongation to DGLA. wikipedia.orgmdpi.commdpi.com

Gamma-linolenic acid (GLA), an 18-carbon fatty acid with three double bonds (18:3, ω-6), is the direct precursor to DGLA. wikipedia.orgmdpi.com DGLA is synthesized in the body through the elongation of the GLA carbon chain. wikipedia.org The availability of GLA, which is produced from the desaturation of linoleic acid, is a critical factor determining the rate of DGLA synthesis. wikipedia.org Studies have shown that dietary supplementation with GLA-rich oils can effectively increase the levels of DGLA in circulating lipids and cell membranes. mdpi.comnih.gov

Enzymatic Steps Governing Dihomo-gamma-linolenic Acid Formation

The conversion of precursor fatty acids into DGLA is catalyzed by two key enzymes: a desaturase that creates GLA from LA, and an elongase that extends the GLA chain to form DGLA.

The initial and rate-limiting step in the conversion of linoleic acid to its downstream metabolites is catalyzed by the enzyme Delta-6 desaturase (D6D), which is encoded by the FADS2 gene. wikipedia.orgembopress.orgmdpi.com This enzyme introduces a double bond at the sixth carbon position from the carboxyl end of linoleic acid, thereby converting it to gamma-linolenic acid. mdpi.comwikipedia.org The activity of D6D is paramount; genetic deficiencies in the FADS2 gene can abolish the synthesis of long-chain PUFAs from their essential fatty acid precursors. embopress.orgdshs-koeln.de

Following the formation of GLA, the fatty acid chain is elongated by the addition of two carbon atoms to form DGLA (20:3, ω-6). wikipedia.org This reaction is catalyzed by the enzyme fatty acid elongase 5, commonly known as ELOVL5. uniprot.orgnih.gov ELOVL5 is part of a family of enzymes responsible for the elongation of very long-chain fatty acids and demonstrates a high degree of specificity for polyunsaturated acyl-CoA substrates, including GLA. uniprot.orgnih.gov The action of ELOVL5 effectively converts the 18-carbon GLA into the 20-carbon DGLA. mdpi.comnih.gov

Regulatory and Rate-Limiting Steps within the Omega-6 Polyunsaturated Fatty Acid Biosynthesis Pathway Influencing Dihomo-gamma-linolenic Acid Levels

The activity of D6D and other enzymes in the pathway can be influenced by a variety of factors. For instance, omega-3 fatty acids are known to compete with omega-6 fatty acids for the same desaturase and elongase enzymes, meaning the dietary balance of these fatty acids can impact DGLA production. mdpi.comresearchgate.net Furthermore, metabolic conditions such as hyperglycemia and hypercholesterolemia have been shown to impair the function of desaturase enzymes. themedicalbiochemistrypage.org The expression of the genes encoding these enzymes, such as ELOVL5, is also subject to regulation by nuclear transcription factors, including sterol regulatory element-binding protein 1 (SREBP-1) and peroxisome proliferator-activated receptor alpha (PPARα). nih.gov Additionally, micronutrients like zinc serve as essential co-factors for fatty acid metabolizing enzymes, and a deficiency can negatively affect D6D activity. mdpi.com

Downstream Metabolism and Bioactive Derivatives of Dihomo Gamma Linolenic Acid

Cyclooxygenase (COX) Pathway Metabolites of Dihomo-gamma-linolenic Acid

The cyclooxygenase (COX) enzymes, which exist as two main isoforms (COX-1 and COX-2), are responsible for the conversion of DGLA into the 1-series prostanoids. This family of metabolites is generally associated with anti-inflammatory and vasodilatory effects, distinguishing them from the pro-inflammatory prostanoids derived from arachidonic acid (AA).

DGLA is metabolized by both COX-1 and COX-2 to form prostaglandin (B15479496) H1 (PGH1) acs.org. This intermediate is then further converted by specific synthases into various 1-series prostanoids. These include prostaglandin E1 (PGE1), prostaglandin D1 (PGD1), and thromboxane (B8750289) A1 (TXA1) researchgate.netwikipedia.org. PGE1, in particular, has been identified as possessing anti-inflammatory properties nih.gov. The formation of these 1-series prostaglandins (B1171923) is a key outcome of DGLA metabolism and contributes to its distinct biological profile nih.govmdpi.com. The supplementation with DGLA's precursor, gamma-linolenic acid (GLA), has been shown to increase the production of PGE1 eventact.com.

Table 1: Key 1-Series Prostanoids Derived from DGLA via the COX Pathway

Precursor Enzyme Pathway Intermediate Key Metabolites Associated Effects
Dihomo-gamma-linolenic Acid (DGLA) Cyclooxygenase (COX-1 & COX-2) Prostaglandin H1 (PGH1) Prostaglandin E1 (PGE1) Anti-inflammatory, Vasodilation
Prostaglandin D1 (PGD1) Anti-inflammatory properties
Thromboxane A1 (TXA1) Weak platelet aggregator

The metabolism of DGLA via the COX pathway presents a significant contrast to that of arachidonic acid (AA), another 20-carbon omega-6 fatty acid. While DGLA is the precursor to the 1-series prostaglandins, AA is the precursor to the 2-series prostaglandins (e.g., PGE2, PGD2, TXA2) and 4-series leukotrienes, which are potent pro-inflammatory mediators wikipedia.orgnih.gov.

A key difference lies in the substrate preference of the COX isoforms. Research indicates that COX-1 metabolizes AA preferentially over DGLA. In contrast, COX-2 shows similar affinities and reaction rates for both DGLA and AA. This differential metabolism has significant implications for the balance of pro- and anti-inflammatory eicosanoids produced within a cell. Furthermore, DGLA can compete with AA for access to COX enzymes, thereby inhibiting the production of the pro-inflammatory 2-series prostanoids wikipedia.org. This competitive inhibition is a crucial mechanism by which DGLA exerts its anti-inflammatory effects.

Table 2: Comparison of COX Pathway Metabolism: DGLA vs. Arachidonic Acid

Feature Dihomo-gamma-linolenic Acid (DGLA) Arachidonic Acid (AA)
Precursor for 1-Series Prostanoids (PGE1, PGD1, TXA1) 2-Series Prostanoids (PGE2, PGD2, TXA2)
General Effect of Metabolites Generally anti-inflammatory Generally pro-inflammatory
COX-1 Preference Lower preference Higher preference
COX-2 Affinity Similar to AA Similar to DGLA
Interaction Competitively inhibits AA metabolism Competes with DGLA for enzymes

Lipoxygenase (LOX) Pathway Metabolites of Dihomo-gamma-linolenic Acid

The lipoxygenase (LOX) pathway represents another major route for DGLA metabolism. Different LOX isoenzymes can oxygenate DGLA to produce a class of metabolites known as hydroxy-eicosatrienoic acids (HETrEs).

DGLA can be metabolized by 12-lipoxygenase (12-LOX) and 15-lipoxygenase (15-LOX) to form 12-hydroxy-8,10,14-eicosatrienoic acid (12-HETrE) and 15-hydroxy-8,11,13-eicosatrienoic acid (15-HETrE), respectively researchgate.netnih.govnih.gov.

The formation of 12(S)-HETrE from DGLA via the 12-LOX pathway has been shown to inhibit platelet activation and thrombosis nih.govnih.govahajournals.org. This suggests a cardioprotective role for this specific DGLA metabolite.

Table 3: Key Metabolites of the DGLA Lipoxygenase (LOX) Pathway

Enzyme Metabolite Key Research Finding
12-Lipoxygenase (12-LOX) 12-Hydroxy-eicosatrienoic acid (12-HETrE) Inhibits platelet aggregation and thrombosis in a 12-LOX dependent manner nih.govahajournals.org.
15-Lipoxygenase (15-LOX) 15-Hydroxy-eicosatrienoic acid (15-HETrE) Inhibits the synthesis of arachidonic acid-derived 5-lipoxygenase products (leukotrienes) nih.govnih.gov.

Cytochrome P450 (CYP) and Epoxide Hydrolase (EH) Pathway Metabolites

The third major pathway for DGLA metabolism involves cytochrome P450 (CYP) epoxygenases and soluble epoxide hydrolase (sEH). This pathway generates epoxide and dihydroxy derivatives of DGLA.

DGLA is metabolized by cytochrome P450 (CYP) enzymes to form epoxy-PUFAs, specifically epoxyeicosadienoic acids (EEDs) acs.orgnih.gov. These epoxide metabolites can then be further hydrolyzed by the soluble epoxide hydrolase (sEH) enzyme into their corresponding dihydroxy-derivatives, known as dihydroxyeicosadienoic acids (DHEDs) acs.orgnih.govnih.gov. Recent research has identified these CYP-EH metabolites of DGLA as a novel class of lipid molecules. Specifically, DHED has been shown to trigger ferroptosis-mediated neurodegeneration in dopaminergic neurons in experimental models acs.orgnih.govnih.gov. This pathway highlights a potentially detrimental role for certain DGLA metabolites in specific biological contexts, contrasting with the generally anti-inflammatory roles of its COX and LOX pathway products.

Table 4: DGLA Metabolites from the Cytochrome P450 (CYP) and Epoxide Hydrolase (EH) Pathway

Enzyme Metabolite Subsequent Enzyme Final Metabolite Associated Biological Effect
Cytochrome P450 (CYP) Epoxyeicosadienoic Acids (EEDs) Soluble Epoxide Hydrolase (sEH) Dihydroxyeicosadienoic Acids (DHEDs) Induction of ferroptosis-mediated neurodegeneration acs.orgnih.gov.

Compound Names

AbbreviationFull Name
AAArachidonic Acid
DGLADihomo-gamma-linolenic Acid
DHEDDihydroxyeicosadienoic Acid
EEDEpoxyeicosadienoic Acid
GLAGamma-linolenic Acid
12-HETrE12-Hydroxy-eicosatrienoic Acid
15-HETrE15-Hydroxy-eicosatrienoic Acid
PGD1Prostaglandin D1
PGE1Prostaglandin E1
PGH1Prostaglandin H1
TXA1Thromboxane A1

Delta-5 Desaturase (D5D) Pathway and Limited Conversion to Arachidonic Acid

Dihomo-gamma-linolenic acid (DGLA) is positioned at a critical juncture in the metabolism of omega-6 polyunsaturated fatty acids (PUFAs). nih.gov Its metabolic fate is primarily determined by the action of the enzyme delta-5 desaturase (D5D), which is encoded by the fatty acid desaturase 1 (FADS1) gene. nih.govresearchgate.net The D5D enzyme catalyzes the introduction of a double bond at the delta-5 position of DGLA, converting it into arachidonic acid (AA), a key precursor for pro-inflammatory mediators. patsnap.comnih.gov This conversion is the rate-limiting step in the synthesis of AA from DGLA. nih.govnih.gov

However, the conversion of DGLA to AA is naturally limited. nih.govresearchgate.net This is due to the restricted activity of the D5D enzyme, which means that only a small fraction of DGLA is typically metabolized into AA. nih.gov Consequently, supplementation with DGLA's precursor, gamma-linolenic acid (GLA), often leads to an accumulation of DGLA in many cell types rather than a significant increase in AA levels. nih.gov This limited conversion is significant because DGLA and AA are precursors to eicosanoids with opposing biological effects. wikipedia.org While AA is metabolized to pro-inflammatory series-2 prostaglandins and series-4 leukotrienes, DGLA is converted to anti-inflammatory series-1 prostaglandins, such as prostaglandin E1 (PGE1). nih.govwikipedia.orgnih.gov Therefore, the balance between DGLA and AA, which is regulated by D5D activity, is a critical factor in inflammatory processes. nih.gov

Alterations in D5D activity have been associated with various health conditions. For instance, low D5D activity has been linked to insulin (B600854) resistance. frontiersin.org The regulation of the D5D pathway is crucial for maintaining a healthy balance of PUFAs and their metabolites, which play vital roles in cellular function and inflammation. researchgate.net

Strategies for Enhancing Dihomo-gamma-linolenic Acid Accumulation via D5D Inhibition

Given the limited conversion of DGLA to the pro-inflammatory arachidonic acid (AA), strategies to further inhibit the delta-5 desaturase (D5D) enzyme have been explored as a therapeutic approach to increase DGLA levels and promote its anti-inflammatory effects. patsnap.comnih.gov By blocking the D5D-mediated conversion, the metabolic pathway can be shifted to favor the accumulation of DGLA and the production of its anti-inflammatory derivatives, such as PGE1. nih.gov

D5D inhibitors are pharmacological agents designed to specifically target and block the activity of the D5D enzyme. patsnap.com This inhibition effectively reduces the levels of AA and its pro-inflammatory metabolites, thereby exerting anti-inflammatory effects. patsnap.com Research has demonstrated the potential of D5D inhibitors in various models.

For example, a study on a novel, orally available D5D inhibitor, referred to as compound-326, in ApoE knockout mice fed a Western diet showed significant effects on fatty acid profiles and the development of atherosclerosis. nih.gov The administration of this inhibitor led to a significant decrease in AA levels while concurrently increasing DGLA levels in both the liver and the blood. nih.gov This shift in the DGLA to AA ratio was accompanied by a decrease in the production of AA-derived eicosanoids and an increase in DGLA-derived eicosanoids. nih.gov Ultimately, the inhibition of D5D by compound-326 significantly prevented the progression of atherosclerotic lesions in the aorta of these mice. nih.gov

Another study highlighted that the use of a mixed D5/D6 fatty-acid desaturase inhibitor, CP-24879, in conjunction with GLA or DGLA supplementation, led to a substantial increase in the accumulation of DGLA, from 2.3% to nearly 12% of total fatty acids, without a corresponding rise in AA levels. nih.gov

These findings underscore that inhibiting D5D is a viable strategy for enhancing the accumulation of DGLA. This approach modulates the production of eicosanoids, favoring an anti-inflammatory profile, which may offer therapeutic benefits in conditions characterized by chronic inflammation, such as atherosclerosis. nih.govpatsnap.com

Table 1: Effects of D5D Inhibitor (compound-326) on Fatty Acid Levels and Atherosclerosis in ApoE Knockout Mice

ParameterEffect of Compound-326 AdministrationOutcome
Arachidonic Acid (AA) Levels Significantly decreased in liver and bloodReduced pro-inflammatory precursor
Dihomo-gamma-linolenic Acid (DGLA) Levels Significantly increased in liver and bloodIncreased anti-inflammatory precursor
AA-derived Eicosanoid Production Decreased from blood cellsReduced pro-inflammatory mediators
DGLA-derived Eicosanoid Production Increased from blood cellsIncreased anti-inflammatory mediators
Atherosclerotic Lesions Significantly inhibited progression in the aortaPrevention of atherosclerosis

Enzymatic Interactions and Regulatory Mechanisms Affecting Dihomo Gamma Linolenic Acid Metabolism

Regulation of Fatty Acid Desaturase Enzyme Activities (Delta-5 and Delta-6 Desaturases)

The conversion of linoleic acid (LA) to arachidonic acid (AA) involves a sequence of desaturation and elongation steps, with the delta-6 desaturase (D6D) and delta-5 desaturase (D5D) enzymes playing pivotal, rate-limiting roles. oup.com D6D is responsible for converting LA into gamma-linolenic acid (GLA), a precursor to DGLA. Subsequently, D5D converts DGLA into AA. The regulation of these enzymes is complex, involving feedback control at the transcriptional level, and their activity can be influenced by various dietary and hormonal factors. diva-portal.orgmdpi.com For instance, while some dietary components may only slightly affect D6D, D5D activity can be stimulated by an increase in dietary fat content. diva-portal.org

The catalytic function of desaturase enzymes is dependent on the presence of certain micronutrients, with zinc being a critical cofactor. wikipedia.org A deficiency in zinc has been shown to impair the activity of both D6D and D5D, although the extent of this impairment can differ between the two enzymes. wikipedia.org Research indicates that zinc deficiency can lead to a more significant reduction in D5D activity compared to D6D. wikipedia.org This impairment disrupts the normal metabolic cascade, leading to an accumulation of precursor fatty acids. Specifically, reduced D6D activity due to zinc deficiency impedes the conversion of linoleic acid to gamma-linolenic acid, a crucial step in the synthesis of DGLA. wikipedia.orgnih.gov Consequently, the ratio of linoleic acid to dihomo-gamma-linolenic acid (LA:DGLA) is often elevated in individuals with zinc deficiency, making this ratio a potential biomarker for zinc status. nih.govnih.gov

Impact of Zinc Status on Fatty Acid Desaturase Activity

ConditionAffected EnzymeObserved EffectBiochemical Consequence
Zinc DeficiencyDelta-6 Desaturase (D6D)Reduced enzymatic activity. wikipedia.orgDecreased conversion of Linoleic Acid to Gamma-Linolenic Acid. nih.gov
Zinc DeficiencyDelta-5 Desaturase (D5D)Significantly reduced enzymatic activity, potentially more than D6D. wikipedia.orgImpaired conversion of Dihomo-gamma-linolenic Acid to Arachidonic Acid.

Competitive Substrate Utilization by Oxidative Enzymes (Cyclooxygenases, Lipoxygenases) between Dihomo-gamma-linolenic Acid and Arachidonic Acid

DGLA and arachidonic acid (AA) serve as competing substrates for the same oxidative enzymes, namely cyclooxygenases (COX) and lipoxygenases (LOX). maxhealthcare.inbohrium.com This competition is a critical control point in the production of eicosanoids, signaling molecules with diverse physiological effects. The COX pathway metabolizes DGLA to produce 1-series prostaglandins (B1171923) (e.g., PGE1), while it converts AA into 2-series prostaglandins (e.g., PGE2). plos.org Similarly, the LOX pathway can metabolize both fatty acids, with DGLA being converted to metabolites like 15-hydroxyeicosatrienoic acid (15-HETrE). nih.gov The balance between the availability of DGLA and AA can therefore significantly influence the profile of eicosanoids produced, which in turn can modulate inflammatory responses. nih.gov An increased ratio of DGLA to AA can lead to a reduction in the biosynthesis of pro-inflammatory mediators derived from AA. plos.org

Modulation of Cyclooxygenase (COX-1, COX-2) and Lipoxygenase Enzyme Activities by Dihomo-gamma-linolenic Acid and its Metabolites

Beyond simple substrate competition, DGLA and its metabolic products can actively modulate the activity of COX and LOX enzymes. Studies have shown that DGLA and AA exhibit different affinities for the two isoforms of cyclooxygenase. While both fatty acids are metabolized by COX-2 with similar efficiency, COX-1 shows a preference for AA. maxhealthcare.in This differential metabolism has implications for the types of prostaglandins synthesized in different cellular contexts. maxhealthcare.in Furthermore, metabolites of DGLA, such as 15-HETrE, have been shown to inhibit the synthesis of AA-derived 5-lipoxygenase products, thereby attenuating the production of pro-inflammatory leukotrienes. plos.org The prostaglandin (B15479496) PGE1, derived from DGLA, is recognized for its anti-inflammatory properties, which stand in contrast to the generally pro-inflammatory actions of PGE2, an AA metabolite. bohrium.complos.org

Enzymatic Preference and Modulation by DGLA and AA

EnzymeSubstrate PreferenceModulatory Effects of DGLA/Metabolites
Cyclooxygenase-1 (COX-1)Preferential metabolism of Arachidonic Acid (AA). maxhealthcare.inIncreased DGLA/AA ratio can offset the preference for AA. maxhealthcare.in
Cyclooxygenase-2 (COX-2)Similar affinity and reaction rates for both DGLA and AA. maxhealthcare.in-
Lipoxygenase (LOX)Metabolizes both DGLA and AA.DGLA metabolite 15-HETrE inhibits the synthesis of AA-derived 5-LOX products. plos.org

Impact of Genetic Variations within the Fatty Acid Desaturase (FADS) Gene Cluster on Dihomo-gamma-linolenic Acid to Arachidonic Acid Ratios

The efficiency of converting DGLA to AA is significantly influenced by genetic variations within the fatty acid desaturase (FADS) gene cluster on chromosome 11. nih.govnih.gov This gene cluster includes the FADS1 gene, which encodes the D5D enzyme. Single nucleotide polymorphisms (SNPs) within this locus have been strongly associated with circulating levels of DGLA and AA, as well as the AA/DGLA ratio, which serves as a proxy for FADS1 enzymatic efficiency. nih.govnih.govnih.gov For example, the G allele of the SNP rs174537 is associated with enhanced conversion of DGLA to AA. nih.govnih.gov The frequency of these genetic variants can differ significantly across populations, leading to population-based differences in PUFA metabolism. nih.govnih.gov Studies have shown that individuals of African ancestry, who have a higher frequency of the G allele at rs174537, tend to have lower levels of DGLA and higher levels of AA compared to individuals of European ancestry. nih.govnih.govhoustonmethodist.org This suggests a more efficient conversion of DGLA to AA in this population, which may have implications for inflammatory processes and disease risk. houstonmethodist.org

Influence of Specific Exogenous Factors on Endogenous Dihomo-gamma-linolenic Acid Levels and Metabolism (e.g., Sodium Loading, Sodium Metabisulfite)

Certain external factors can also impact the metabolism of DGLA. For instance, studies in animal models have shown that sodium loading can suppress the desaturation of both linoleic acid and dihomo-gamma-linolenic acid. nih.gov This suggests that high salt intake could interfere with the enzymatic activity of D6D and D5D, thereby altering the balance of omega-6 fatty acids. nih.gov In addition to affecting desaturation, sodium loading was also found to interfere with the incorporation of these fatty acids into phospholipids (B1166683). nih.gov Another exogenous factor, sodium metabisulfite, a common food preservative, has been observed to increase the levels of both DGLA and AA in the liver of rats. This suggests that exposure to this compound can induce the omega-6 inflammatory pathway in hepatic tissue.

Cellular and Molecular Mechanisms of Action of Dihomo Gamma Linolenic Acid in Vitro Studies

Anti-Inflammatory Mechanisms at the Cellular Level

Dihomo-gamma-linolenic acid has demonstrated potent anti-inflammatory properties in various in vitro models. nih.gov These effects are attributed to its ability to modulate key inflammatory pathways, interfere with the metabolism of other fatty acids like arachidonic acid, and produce distinct metabolites with anti-inflammatory actions. mdpi.comresearchgate.net

Attenuation of Pro-Inflammatory Cytokine-Induced Gene Expression in Macrophages

DGLA has been shown to significantly reduce the expression of key pro-atherogenic and pro-inflammatory genes in human and mouse macrophages. nih.govnih.gov This attenuation occurs in response to stimulation by various pro-inflammatory cytokines such as Interferon-gamma (IFN-γ), Interleukin-1-beta (IL-1β), and Tumor necrosis factor-alpha (TNF-α), as well as bacterial lipopolysaccharide (LPS). nih.govnih.govresearchgate.net Studies have specifically noted the downregulation of genes for Monocyte Chemoattractant Protein-1 (MCP-1) and Intercellular Adhesion Molecule-1 (ICAM-1). nih.govresearchgate.net For instance, pre-treatment of macrophage cell lines with DGLA leads to a marked decrease in the mRNA levels of these genes following cytokine stimulation. nih.govresearchgate.net Furthermore, DGLA has been observed to reduce the production of TNF-α and Interleukin-6 (IL-6) in stimulated peripheral blood mononuclear cells. nih.govnih.gov

Table 1: Effect of DGLA on Pro-Inflammatory Gene Expression in Macrophages

Gene/Protein Inducing Stimulus Cell Type Observed Effect Reference
MCP-1 IFN-γ, IL-1β, TNF-α THP-1 Macrophages Attenuated expression nih.govresearchgate.net
ICAM-1 IFN-γ, IL-1β, TNF-α THP-1 Macrophages Attenuated expression nih.govresearchgate.net
TNF-α Lipopolysaccharide (LPS) Peripheral Blood Mononuclear Cells Reduced production nih.gov

Inhibition of Signal Transducer and Activator of Transcription-1 (STAT1) Phosphorylation Pathways

A key mechanism underlying DGLA's ability to inhibit IFN-γ-induced gene expression is its modulation of the STAT1 signaling pathway. nih.gov STAT1 is a crucial transcription factor activated by IFN-γ. nih.govembopress.org For maximal activity, STAT1 requires phosphorylation at two specific residues: Tyrosine 701 (Tyr701) and Serine 727 (Ser727). researchgate.netnih.gov In vitro studies have demonstrated that DGLA selectively inhibits the IFN-γ-induced phosphorylation of STAT1 on Serine 727, without affecting the phosphorylation on Tyrosine 701. nih.govresearchgate.net This specific inhibition of serine phosphorylation is significant because it is required for the maximal transcriptional activity of STAT1, thereby reducing the expression of its target inflammatory genes like MCP-1 and ICAM-1. researchgate.netcardiff.ac.uk This targeted action on a specific phosphorylation site highlights a nuanced regulatory role for DGLA in macrophage activation. researchgate.net

Table 2: DGLA's Effect on IFN-γ-Induced STAT1 Phosphorylation

Phosphorylation Site Effect of DGLA Consequence Reference
Tyrosine 701 (Tyr701) No effect - nih.govresearchgate.net

Modulation of Macrophage Function, including Chemokine-Driven Monocytic Migration and Foam Cell Formation

DGLA influences fundamental macrophage functions that are central to the progression of inflammatory conditions like atherosclerosis. mdpi.comnih.gov It has been shown to attenuate the migration of monocytes in response to chemokines, specifically MCP-1. nih.govresearchgate.net This inhibition of monocytic recruitment is a potential mechanism for reducing the accumulation of macrophages at inflammatory sites. researchgate.net

Furthermore, DGLA plays a crucial role in inhibiting the formation of macrophage foam cells, which are macrophages laden with lipids and are a hallmark of atherosclerotic plaques. nih.govnih.govnih.gov The inhibition of foam cell formation is a multi-faceted process involving reduced lipid uptake and increased cholesterol removal. nih.govresearchgate.net

Regulation of Scavenger Receptor Expression (e.g., SR-A, CD36) and Modified LDL Uptake

The formation of foam cells is heavily dependent on the uptake of modified low-density lipoproteins (LDL) by scavenger receptors on the macrophage surface. nih.govresearchgate.net Two of the most important scavenger receptors in this process are Scavenger Receptor-A (SR-A) and CD36. nih.govnih.gov Research has shown that DGLA significantly attenuates the expression of both SR-A and CD36 at the mRNA and protein levels in human macrophages. nih.gov By reducing the number of these key receptors, DGLA effectively decreases the uptake of modified LDL (such as oxidized LDL and acetylated LDL) by macrophages. nih.govresearchgate.net This action directly contributes to the prevention of lipid accumulation within the cells and subsequent foam cell formation. nih.gov

Stimulation of Cholesterol Efflux from Foam Cells

In addition to inhibiting lipid uptake, DGLA also promotes the removal of cholesterol from already formed foam cells. nih.gov This process, known as cholesterol efflux, is a critical step in reverse cholesterol transport, where excess cholesterol is moved from peripheral tissues back to the liver for excretion. frontiersin.orgnih.gov In vitro experiments have demonstrated that DGLA stimulates the efflux of cholesterol from macrophage foam cells to acceptors like apolipoprotein A-I (ApoA-I), a key component of high-density lipoprotein (HDL). researchgate.netnih.gov This dual action of limiting cholesterol influx while promoting its efflux underscores DGLA's potent anti-foam cell activity. nih.govnih.gov

Inhibition of Cellular Degranulation and Leukotriene Production Pathways

DGLA also modulates allergic and inflammatory responses mediated by other cell types, such as mast cells. nih.gov Allergic reactions are often triggered when allergens cause the degranulation of mast cells, leading to the release of inflammatory mediators like histamine (B1213489) and leukotrienes. nih.govdrexel.edu DGLA is known to compete with arachidonic acid (AA) for the same metabolic enzymes, such as cyclooxygenases and lipoxygenases. mdpi.comresearchgate.net By doing so, it can shift eicosanoid production away from the highly pro-inflammatory 2-series prostaglandins (B1171923) and 4-series leukotrienes (derived from AA) towards the less inflammatory 1-series prostaglandins (like Prostaglandin (B15479496) E1) and other metabolites derived from DGLA. mdpi.comuni.lu Some research suggests that DGLA metabolites can suppress pathways that produce inflammatory leukotrienes from AA, which may contribute to its anti-allergic effects. mdpi.com

Inhibitory Effects on Protein Kinase C (PKC) Activity in T-lymphocytes

Dihomo-gamma-linolenic acid (DGLA) has been shown to modulate key signaling pathways in immune cells. In vitro studies on human peripheral blood T-lymphocytes have demonstrated that DGLA can suppress total protein kinase C (PKC) activity. This effect is noteworthy as PKC is a critical enzyme in the signal transduction pathways that govern T-lymphocyte activation and proliferation.

Anti-Proliferative and Anti-Neoplastic Mechanisms in Cellular Models

Induction of Growth Inhibition and Cellular Differentiation in Cancer Cell Lines

Dihomo-gamma-linolenic acid and its metabolites have demonstrated significant anti-proliferative effects in various cancer cell lines. One of its key metabolites, prostaglandin E1 (PGE1), is known to induce both growth inhibition and cellular differentiation in cancer cells. nih.govresearchgate.net DGLA itself has been identified as a potent inhibitor of cancer cell proliferation and motility.

While direct IC50 values for DGLA on a wide range of cancer cell lines are not extensively documented in the available research, studies on its precursor, GLA, provide insights into its potential potency. For instance, GLA has shown IC50 values of 255 µM on HT-29 human colorectal cancer cells after 72 hours of incubation. nih.gov

CompoundCell LineEffectConcentration/IC50Source
DGLAHuman Colon Cancer CellsInhibition of motility and invasivenessNot specified researchgate.net
GLA (DGLA precursor)HT-29 (Colon)Growth Inhibition (IC50)255 µM (72h) nih.gov
GLA (DGLA precursor)HT115, HT29, HRT18 (Colon)Inhibition of HGF/SF-induced motility and invasionUp to 100 µM nih.gov
PGE1 (DGLA metabolite)Cancer Cells (general)Induction of growth inhibition and differentiationNot specified nih.govresearchgate.net

Induction of Apoptosis in Tumor Cells via Oxidative Metabolism Products

A significant mechanism underlying the anti-cancer effects of DGLA is the induction of apoptosis, or programmed cell death, in tumor cells, which is intricately linked to its oxidative metabolism. nih.govresearchgate.net The metabolic conversion of DGLA generates various reactive oxygen species (ROS), including superoxide (B77818) anion, hydrogen peroxide (H2O2), and hydroxyl radicals, as well as lipid peroxides. nih.govresearchgate.net These molecules are believed to play a crucial role in triggering the apoptotic cascade in cancer cells.

The pro-apoptotic activity of DGLA is also associated with its ability to modulate the expression of key regulatory genes. Studies have shown that DGLA and its precursor, GLA, can suppress the expression of anti-apoptotic oncogenes such as Her-2/neu and Bcl-2. nih.govresearchgate.net Concurrently, they can enhance the activity of the tumor suppressor gene p53, further promoting apoptosis in tumor cells. nih.govresearchgate.net

Furthermore, specific downstream metabolites of DGLA have been identified as inducers of apoptosis. For example, dihydroxy-metabolites of DGLA, such as dihydroxyeicosadienoic acid (DHED), have been shown to drive neurodegeneration through a combination of ferroptosis and apoptosis. acs.org The pro-apoptotic effects of DGLA appear to be selective for tumor cells, with little to no cytotoxic action on normal cells under certain in vitro conditions. researchgate.net

MediatorMechanismEffect on Tumor CellsSource
Free Radicals (O2-, H2O2, OH•) and Lipid PeroxidesGenerated during DGLA metabolismInduction of apoptosis nih.govresearchgate.net
Suppression of Oncogenes (Her-2/neu, Bcl-2)Downregulation of anti-apoptotic signalsPromotion of apoptosis nih.govresearchgate.net
Enhancement of p53 ActivityUpregulation of pro-apoptotic signalsInduction of apoptosis nih.govresearchgate.net
Dihydroxyeicosadienoic acid (DHED)Downstream metabolite of DGLAInduction of apoptosis and ferroptosis acs.org

Selective Cytotoxicity Towards Senescent Cells (Senolysis)

Recent research has uncovered a novel anti-neoplastic mechanism of DGLA: its ability to selectively kill senescent cells, a process known as senolysis. fightaging.org Senescent cells, which have permanently ceased to divide, can accumulate in tumors and contribute to a pro-tumorigenic microenvironment. The selective elimination of these cells is a promising therapeutic strategy.

The senolytic activity of DGLA is linked to its metabolism. One of its metabolites, dihomo-15d-PGJ2, has been found to accumulate in large amounts inside senescent cells. fightaging.orgnih.gov The release of this lipid from senescent cells is considered a biomarker of senolysis, indicating that the breakdown of these cells has occurred. nih.gov This selective accumulation and subsequent action of DGLA metabolites within senescent cells may explain its targeted cytotoxic effects.

COX-2 Dependent Mechanisms Underlying Dihomo-gamma-linolenic Acid-Mediated Senolysis

The enzymatic pathway involving cyclooxygenase-2 (COX-2) appears to be central to the senolytic effects of DGLA. DGLA is a substrate for both COX-1 and COX-2, which metabolize it into 1-series prostaglandins. mdpi.commdpi.com Senescent cells are known to have active prostaglandin synthesis pathways, often involving the upregulation of COX-2.

The metabolism of DGLA by COX-2 in senescent cells leads to the production of specific prostaglandins, such as the aforementioned dihomo-15d-PGJ2, which then contribute to the selective killing of these cells. nih.gov This COX-2 dependent mechanism highlights a targeted approach where the metabolic machinery of the senescent cells themselves is harnessed to induce their own destruction upon exposure to DGLA.

Attenuation of Endothelial Cell Proliferation

In addition to its direct effects on tumor cells, DGLA also influences the tumor microenvironment by affecting endothelial cells, which are crucial for angiogenesis, the formation of new blood vessels that supply tumors with nutrients. In vitro studies have demonstrated that DGLA can significantly attenuate the proliferation of Human Umbilical Vein Endothelial Cells (HUVEC) without compromising their viability. nih.gov This anti-proliferative effect on endothelial cells suggests that DGLA could inhibit angiogenesis, thereby restricting tumor growth.

Cell TypeEffect of DGLAKey FindingsSource
Human Umbilical Vein Endothelial Cells (HUVEC)Attenuation of proliferationSignificant reduction in cell proliferation without affecting cell viability. nih.gov

Inhibition of Smooth Muscle Cell Migration in Response to Growth Factors

Dihomo-gamma-linolenic acid has demonstrated inhibitory effects on the migration of vascular smooth muscle cells (VSMCs), a critical event in the development of atherosclerotic plaques. nih.gov In vitro studies have shown that DGLA can attenuate the migration of these cells when stimulated by growth factors such as platelet-derived growth factor (PDGF). nih.gov Research using human aortic smooth muscle cells has confirmed that pre-treatment with DGLA can reduce their migratory activity. soton.ac.uk The mechanism behind this inhibition is linked to DGLA's metabolites. For instance, prostaglandin E1 (PGE1), a cyclooxygenase (COX) metabolite of DGLA, is known to possess anti-inflammatory properties that include the inhibition of smooth muscle cell proliferation. soton.ac.uk This suggests that DGLA's impact on VSMC migration is a key component of its anti-atherogenic potential. nih.gov

Impact on Macrophage Mitochondrial Bioenergetic Profile

DGLA has been shown to favorably modulate the mitochondrial bioenergetic profile in macrophages. nih.gov In vitro experiments with THP-1 human macrophages treated with 50 μM DGLA for 24 hours revealed specific changes in mitochondrial respiration parameters. researchgate.net While there were no significant alterations in basal respiration, ATP-linked respiration, or maximal respiration, DGLA treatment led to a significant reduction in proton leak. nih.govresearchgate.net A decreased proton leak is often associated with improved mitochondrial function and reduced mitochondrial dysfunction. nih.govresearchgate.net This improvement in the bioenergetic profile of macrophages is considered a beneficial effect in the context of atherosclerosis, as mitochondrial dysfunction is a contributing factor to the disease's progression. nih.govresearchgate.net

Below is a summary of the effects of DGLA on the mitochondrial respiration parameters in THP-1 macrophages.

Mitochondrial Respiration ParameterEffect of DGLA TreatmentSignificance
Basal RespirationNo significant change-
ATP-Linked RespirationNo significant change-
Proton LeakSignificantly reducedp ≤ 0.05
Maximal RespirationNo significant change-

Modulation of Tumor Necrosis Factor-Alpha (TNF-alpha) Production and Activity

The effect of DGLA on the production of the pro-inflammatory cytokine Tumor Necrosis Factor-alpha (TNF-alpha) appears to be cell-type specific. In studies using freshly isolated human peripheral blood mononuclear cells (PBMCs), DGLA demonstrated a pronounced, dose-dependent reduction in TNF-alpha levels following stimulation with lipopolysaccharide (LPS). nih.govnih.gov Significant reductions were observed at DGLA concentrations of 50–200 µM. nih.gov Kinetic analysis showed that DGLA strongly inhibited the peak levels of TNF-alpha, which occur within the first 7-9 hours of LPS stimulation. nih.govnih.gov This inhibitory effect was found to be independent of cyclooxygenase (COX) activity, as the addition of indomethacin (B1671933) did not alter the outcome. nih.gov

Conversely, in studies with the RAW264.7 murine macrophage cell line, DGLA had little to no effect on the enhanced production of TNF-alpha after LPS stimulation. mdpi.comnih.gov However, DGLA was shown to attenuate the expression of intercellular adhesion molecule-1 (ICAM-1) induced by TNF-alpha in macrophages, indicating it can modulate the downstream activity of this cytokine even when not affecting its production. nih.gov

Effects on Platelet Aggregation and Function

DGLA exhibits significant anti-platelet and anti-thrombotic properties in vitro. ashpublications.org It has been shown to inhibit platelet aggregation induced by various agonists, including collagen, ADP, and protease-activated receptor 4-activating peptide (PAR4-AP). ashpublications.orgescholarship.orgnih.gov The mechanism for this inhibition is multifaceted. One key pathway involves the 12-lipoxygenase (12-LOX) enzyme, which metabolizes DGLA into 12(S)-hydroxyeicosatrienoic acid (12(S)-HETrE). escholarship.org Studies using platelets from mice lacking the 12-LOX enzyme found that DGLA was unable to inhibit platelet aggregation, demonstrating the crucial role of this metabolic conversion. escholarship.org The resulting metabolite, 12(S)-HETrE, is believed to mediate its anti-platelet effects through a Gαs-linked G-protein coupled receptor (GPCR) pathway. escholarship.org It is important to note, however, that in a specific co-culture model involving ovarian cancer cells, DGLA was found to have minimal effects on platelet activation. nih.gov

Involvement in Neurodegenerative Processes, including Ferroptosis in Dopaminergic Neurons

Recent research has implicated ferroptosis, an iron-dependent form of regulated cell death characterized by lipid peroxidation, in the pathophysiology of neurodegenerative diseases like Parkinson's Disease (PD). nih.govnih.gov A hallmark of PD is the progressive loss of dopaminergic neurons in the substantia nigra, a region of the brain with high iron content. mdpi.com These dopaminergic neurons are particularly vulnerable to ferroptosis. nih.govmdpi.com

In vitro and model organism studies have shown that exogenous DGLA can induce ferroptosis. researchgate.net For example, feeding DGLA to the nematode Caenorhabditis elegans triggers ferroptosis in its germ cells, and treating human cancer cells with DGLA also induces this form of cell death. researchgate.net While direct studies of DGLA-induced ferroptosis in dopaminergic neurons are emerging, the established link between DGLA's ability to promote ferroptosis and the known susceptibility of dopaminergic neurons to this process suggests a potential role for DGLA metabolism in the mechanisms of neurodegeneration. nih.govresearchgate.net

Role in Global Gene Expression Modulation (e.g., Immune-Specific Genes, Fatty Acid Metabolism Genes)

DGLA has been shown to modulate the expression of a wide array of genes, particularly those involved in inflammation and fatty acid metabolism. nih.govresearchgate.netmdpi.com In LPS-stimulated RAW264.7 murine macrophages, treatment with 100 µM DGLA attenuated the expression of key inflammatory genes, most notably inducible nitric oxide synthase (iNOS) and Interleukin-6 (IL-6). mdpi.com A broader analysis using PCR arrays on human macrophages revealed that DGLA treatment inhibited the expression of 16 different genes. cardiff.ac.uk These genes are involved in a variety of cellular functions, including:

Stress response and apoptosis

Lipid transport and metabolism

Regulation of inflammation cardiff.ac.uk

Preclinical Investigations of Dihomo Gamma Linolenic Acid in Animal Models in Vivo Studies

Cardiovascular Disease Models

Dihomo-gamma-linolenic acid (DGLA) has demonstrated significant anti-atherosclerotic effects in Apolipoprotein E (ApoE) deficient mice, a common model for studying atherosclerosis. nih.govnih.govmdpi.com Studies show that supplementing the diet of these mice with DGLA leads to a notable reduction in the development of atherosclerotic plaques. nih.govmdpi.com

In one study, ApoE-deficient mice fed a normal diet supplemented with DGLA for six months showed significantly reduced lipid deposition in the aorta. nih.gov This was accompanied by a decrease in the content of macrophages and smooth muscle cells within the aortic lesions. nih.gov Furthermore, the expression of key adhesion molecules, namely intercellular adhesion molecule-1 (ICAM-1) and vascular cell adhesion molecule-1 (VCAM-1), was also reduced. nih.govnih.gov These molecules are crucial for the recruitment of inflammatory cells to the vessel wall, a key step in plaque formation.

Another investigation found that in ApoE-deficient mice on a normal diet, DGLA supplementation improved acetylcholine-induced vascular relaxation. nih.gov The same study also reported significantly lower levels of NADPH oxidase subunits (p22phox and gp91phox), ICAM-1, and VCAM-1 in the DGLA-treated group. nih.gov When these mice were fed a high-cholesterol diet for one month, DGLA also significantly prevented atherosclerosis. nih.gov The anti-atherosclerotic effect of DGLA is thought to be mediated, at least in part, by its conversion to prostaglandin (B15479496) E1 (PGE1). nih.govmdpi.com This was suggested by the observation that the protective effect of DGLA was diminished when co-administered with naproxen, a cyclooxygenase (COX) inhibitor that blocks the synthesis of prostaglandins (B1171923). nih.gov

ModelKey Findings with DGLA SupplementationReference
ApoE-/- Mice (Normal Diet, 6 months)Reduced lipid deposition in the aorta; Decreased macrophage and smooth muscle cell content in lesions; Reduced ICAM-1 and VCAM-1 expression. nih.gov
ApoE-/- Mice (Normal Diet)Greater acetylcholine-induced vascular relaxation; Lower levels of NADPH oxidase subunits, ICAM-1, and VCAM-1. nih.gov
ApoE-/- Mice (High-Cholesterol Diet, 1 month)Significant prevention of atherosclerosis; Effect attenuated by naproxen. nih.gov

Research has also explored the impact of DGLA on immune system precursors in Low-Density Lipoprotein (LDL) receptor deficient (LDLR-/-) mice, another important model for atherosclerosis research. In LDLR deficient mice fed a high-fat diet, DGLA supplementation was found to produce changes in the signalling lymphocyte activation molecule (SLAM) and various cell lineage populations within the bone marrow. cardiff.ac.uk This suggests that DGLA can influence the hematopoietic system, potentially altering the production and differentiation of immune cells that play a critical role in the development of atherosclerosis. cardiff.ac.uk

Inflammatory and Autoimmune Disease Models

Oral administration of DGLA has been shown to effectively prevent the development of atopic dermatitis (AD) in NC/Nga mice, a model that spontaneously develops skin lesions similar to human AD. nih.govresearchgate.net In studies where these mice were fed a diet containing DGLA, they exhibited significantly lower clinical skin severity scores compared to control mice. nih.gov

The beneficial effects of DGLA in this model extend to various clinical symptoms. DGLA-fed mice showed reduced scratching behavior and lower plasma total IgE levels, which are characteristic features of atopic dermatitis. nih.govmdpi.com Histological examination of the skin also revealed improvements in the DGLA group. nih.gov The suppression of skin lesion severity was found to be dose-dependent and correlated with an increase in DGLA content in the phospholipids (B1166683) of the skin, spleen, and plasma. nih.gov Interestingly, discontinuing DGLA administration led to the onset of dermatitis and a decrease in DGLA levels in tissues, highlighting its key role in preventing the disease. nih.gov The mechanism is believed to involve the production of prostaglandin D1 (PGD1) from DGLA, which has been shown to suppress immunoglobulin E-mediated degranulation of mast cells and reduce the expression of thymic stromal lymphopoietin (TSLP) in keratinocytes. nih.gov

ModelParameter MeasuredEffect of DGLA AdministrationReference
NC/Nga MiceClinical Skin Severity ScoreSignificantly lower nih.gov
Scratching BehaviorReduced frequency nih.govresearchgate.net
Plasma Total IgE LevelsReduced nih.govmdpi.com
Skin PGD1 LevelsUpregulated nih.gov

Dextran sodium sulfate (B86663) (DSS) is used to induce experimental colitis in mice, creating a model that shares features with human inflammatory bowel diseases (IBD) like ulcerative colitis. nih.govnih.govnoblelifesci.com While direct studies of DGLA supplementation in DSS-induced colitis models are not extensively detailed in the provided sources, related research indicates a potential role for DGLA in modulating colonic inflammation.

Analyses of fecal fatty acids have shown that levels of dihomo-gamma-linolenic acid are significantly increased in human patients with IBD compared to healthy controls. researchgate.net This suggests an alteration in the metabolism of n-6 polyunsaturated fatty acids within the inflamed colon. researchgate.net Furthermore, some of DGLA's metabolites, such as 15-hydroxyeicosatrienoic acid (15-HETrE), are involved in processes that can influence tissue repair and inflammation. oup.com For instance, sPLA2-III-deficient mice show an early recovery from DSS-induced colitis, a process linked to changes in lysophospholipids. oup.com This highlights the complex role of fatty acid metabolism in the gut and suggests that modulating DGLA levels or its metabolic pathways could be a strategy for influencing pathological processes in colitis.

Cancer Models

The role of DGLA in cancer is complex, with studies suggesting it possesses anti-proliferative properties. nih.gov In vivo, DGLA's precursor, gamma-linolenic acid (GLA), has been shown to increase the frequency of apoptosis in a C6 glioma rat model without affecting normal neural tissue. nih.gov While some studies have raised concerns that DGLA could potentially be converted to the pro-cancer arachidonic acid (AA), much research has focused on DGLA's own anti-cancer activities. nih.govnih.gov

DGLA has been shown to inhibit the motility and invasiveness of human colon cancer cells. nih.gov It can also reduce the adhesion of tumor cells to the endothelium, a critical step in the formation of distant metastases. nih.gov Recent findings have highlighted that DGLA can induce a form of iron-dependent cell death known as ferroptosis in human cancer cells. labroots.com This mechanism was also observed in the microscopic worm Caenorhabditis elegans, where a diet of DGLA-laden bacteria resulted in the death of all germ cells and their associated stem cells. labroots.com This suggests that if DGLA could be delivered specifically to cancer cells, it might promote ferroptosis and lead to tumor cell death. labroots.com

Preclinical cancer models, including xenografts and genetically engineered models, are indispensable for evaluating the efficacy of new therapeutic agents like DGLA and for establishing appropriate dosing and combination strategies for potential clinical trials. nih.govmdpi.comnih.gov

Neurobiological and Developmental Models

The nematode Caenorhabditis elegans has served as a valuable model for investigating the neurobiological effects of DGLA. Research has shown that DGLA can induce neurodegeneration in specific neuron types within this organism. acs.orgnih.gov Among several polyunsaturated fatty acids tested, only DGLA was found to cause significant degeneration of dopaminergic neurons, and to a lesser extent, glutamatergic neurons. acs.orgnih.gov No observable adverse effects were noted in cholinergic and GABAergic neurons. acs.orgnih.gov

The mechanism underlying this selective neurodegeneration appears to be ferroptosis, an iron-dependent form of programmed cell death. acs.orgbohrium.com The neurotoxic effect is not caused by DGLA directly but by its downstream metabolites. acs.orgnih.gov DGLA is metabolized by cytochrome P450 (CYP) and epoxide hydrolase (EH) enzymes into dihydroxyeicosadienoic acid (DHED). acs.orgnih.gov It is this conversion to DHED that triggers ferroptosis and subsequent neurodegeneration. acs.orgnih.gov This was demonstrated by the fact that inhibiting the EH enzyme rescued the dopaminergic neurons from DGLA-induced degeneration. nih.gov These findings identify a specific lipid metabolite of DGLA as a mediator of ferroptosis-induced neurodegeneration in this model organism. acs.orgnih.gov

**Table 2: Neuron-Specific Effects of DGLA in *C. elegans***

Neuron Type Effect of DGLA Supplementation Mediating Metabolite Proposed Mechanism
Dopaminergic Significant degeneration. acs.orgnih.gov Dihydroxyeicosadienoic acid (DHED). acs.orgnih.gov Ferroptosis. acs.orgbohrium.com
Glutamatergic Cell loss observed at a later stage compared to dopaminergic neurons. nih.gov Not explicitly stated, but likely DHED. Ferroptosis. acs.orgnih.gov
Cholinergic No observable degeneration. acs.orgnih.gov N/A N/A
GABAergic No observable degeneration. acs.orgnih.gov N/A N/A

In addition to its effects on neurons, DGLA metabolism has been linked to reproductive abnormalities in C. elegans. Dietary supplementation with DGLA leads to germ cell loss and sterility in the nematode. nih.gov This phenotype is mediated by specific epoxy metabolites of DGLA. nih.gov

The C. elegans enzyme CYP-33E2, a cytochrome P450 homolog, metabolizes dietary DGLA into a range of epoxy and hydroxy derivatives. nih.govresearchgate.net Knockdown of the cyp-33E2 gene was found to suppress the sterility induced by DGLA, indicating the crucial role of this enzyme in producing the toxic metabolites. nih.gov Further investigation revealed that direct exposure of the worms to two specific DGLA-derived epoxides, 8,9-epoxyeicosadienoic acid and 14,15-epoxyeicosadienoic acid, was sufficient to produce abnormalities in the gonad and trigger germ cell destruction. nih.gov This research was the first to establish a biological activity for a CYP-produced metabolite of DGLA, proposing that the production of these toxic epoxides is the mechanism behind DGLA-induced germ cell death. nih.gov

Studies on Hepatic Fatty Acid Metabolism and Desaturase Activity in Rodent Models (e.g., Rats)

In vivo studies in rodent models have examined the influence of dietary DGLA on liver lipid metabolism. When rats were fed diets supplemented with DGLA-rich fungal oil, it was observed that DGLA, compared to maize oil, strongly reduced the activity and mRNA levels of various lipogenic enzymes in the liver. cambridge.org This suggests that DGLA can play a role in downregulating the synthesis of fatty acids in the liver. cambridge.org

The metabolism of DGLA is part of a larger pathway involving other n-6 polyunsaturated fatty acids. Linoleic acid is converted to gamma-linolenic acid (GLA) by the enzyme Δ6 desaturase, and GLA is then elongated to DGLA. nih.gov DGLA can subsequently be converted to arachidonic acid (AA) by Δ5 desaturase. nih.gov However, the activity of Δ5 desaturase is limited, which can lead to the accumulation of DGLA in tissues following GLA or DGLA supplementation. nih.gov

Studies in Wistar rats demonstrated that oral supplementation with DGLA oil for two weeks led to significantly higher concentrations of DGLA in the liver, serum, and brain compared to supplementation with GLA-rich borage oil. oup.comresearchgate.net The levels of DGLA in these tissues increased in a dose-dependent manner with dietary DGLA intake. oup.comresearchgate.net These findings indicate that direct dietary intake of DGLA is more effective at increasing tissue DGLA levels than providing its precursor, GLA. oup.comresearchgate.net

Senescence and Age-Related Disorder Models (e.g., Kyphosis in Mice)

Emerging research suggests a potential role for DGLA in modulating cellular senescence, a process implicated in aging and age-related diseases. In preliminary studies with aged mice, administration of DGLA was reported to significantly reduce the number of senescent cells. fightaging.org This discovery, though in its early stages, points to a novel therapeutic target for age-related pathologies by potentially clearing senescent cells. fightaging.org

In the context of age-related musculoskeletal disorders, the senescence-accelerated mouse prone 8 (SAMP8) model, which exhibits accelerated aging, has been used to study degenerative kyphosis (an age-related spinal curvature). nih.gov Bipedal SAMP8 mice develop a higher incidence and more severe kyphosis compared to control mice, a condition associated with intervertebral disc degeneration, reduced bone volume, and chronic inflammation and fibrosis of paraspinal muscles. nih.gov While this study did not directly investigate DGLA, it establishes a relevant animal model for age-related degenerative disorders where the senolytic potential of compounds like DGLA could be further explored. fightaging.orgnih.gov

Role in Basal Innate Immunity in Caenorhabditis elegans Infection Models

The innate immune system is the first line of defense against pathogens. In C. elegans, certain polyunsaturated fatty acids are essential for maintaining basal immunity. nih.gov Studies using a C. elegans–Pseudomonas aeruginosa infection model have provided genetic evidence that the Δ6-desaturase enzyme, FAT-3, and its 18-carbon products, gamma-linolenic acid (GLA) and stearidonic acid (SDA), are required for basal innate immunity. nih.gov

Deficiencies in GLA and SDA render the nematodes more susceptible to bacterial infection. nih.gov This increased susceptibility is linked to reduced basal expression of several immune-related genes that encode antimicrobial peptides. nih.gov These fatty acids are necessary to maintain the basal activity of the p38 MAP kinase pathway, which is a conserved signaling pathway crucial for protecting against infections. nih.gov While this research highlights the importance of DGLA's immediate precursor, GLA, in immunity, the specific and direct role of DGLA itself in the basal innate immune response of C. elegans is an area that requires further clarification. nih.gov Another study identified the monounsaturated fatty acid oleate (B1233923) as necessary for the activation of the innate immune response to pathogens, a role distinct from the one described for GLA and SDA in maintaining basal immunity. nih.gov

Analytical and Biotechnological Methodologies for Dihomo Gamma Linolenic Acid Research

Analytical Quantification Methods for Dihomo-gamma-linolenic Acid and its Metabolites in Biological Samples

Accurate measurement of DGLA and its derivatives in biological samples such as plasma, serum, and tissues is fundamental to understanding its metabolism and impact on health and disease. Several chromatographic techniques are routinely employed for this purpose, each offering distinct advantages in terms of sensitivity, selectivity, and comprehensiveness.

Ultra Fast-Liquid Chromatography (UFLC) Coupled with Tandem Mass Spectrometry (MS/MS)

Ultra Fast-Liquid Chromatography (UFLC) coupled with tandem mass spectrometry (MS/MS) has emerged as a powerful platform for the sensitive and specific quantification of DGLA and other polyunsaturated fatty acids (PUFAs). nih.govnih.gov This technique offers high throughput and requires minimal sample preparation, often involving a straightforward extraction process. lcms.cz The UFLC system provides rapid and efficient separation of analytes, which are then detected by the mass spectrometer.

Tandem mass spectrometry, particularly using the multiple reaction monitoring (MRM) mode, allows for highly selective detection and quantification. In MRM, specific precursor-to-product ion transitions for DGLA and its metabolites are monitored, minimizing interference from the complex biological matrix. nih.govnih.gov Negative electrospray ionization (ESI) is commonly used for the analysis of fatty acids. nih.govlcms.cz This methodology has been successfully applied to determine the levels of DGLA in human plasma and serum, providing valuable data for clinical research. nih.govlcms.cz

Table 1: Exemplary UFLC-MS/MS Parameters for DGLA Quantification

Parameter Description
Liquid Chromatography System UFLC system (e.g., LC-20 AD UFLC XR, Shimadzu) nih.gov
Mass Spectrometer Triple quadrupole mass spectrometer (e.g., LCMS-8040, Shimadzu) nih.gov
Chromatographic Column Reversed-phase C18 column (e.g., Inertsil ODS-4, Shim-pack XR-ODSII) nih.govlcms.cz
Mobile Phase Gradient elution with solvents such as acetonitrile (B52724) and water containing ammonium (B1175870) acetate (B1210297) or ammonium formate (B1220265) nih.govlcms.cz
Flow Rate Typically around 0.45 ml/min nih.govlcms.cz
Ionization Mode Negative Electrospray Ionization (ESI) nih.govlcms.cz
Detection Mode Multiple Reaction Monitoring (MRM) nih.gov
Precursor Ion (m/z) for DGLA 305.2 - 305.3
Product Ion (m/z) for DGLA Varies depending on the instrument and method

Gas Chromatography for Comprehensive Fatty Acid Composition Analysis

Gas chromatography (GC), often coupled with mass spectrometry (GC-MS), is a gold-standard method for the comprehensive analysis of the total fatty acid composition of biological samples. nih.gov This technique provides a detailed profile of all fatty acids present, including DGLA, allowing for the assessment of relative proportions and the identification of metabolic shifts. nih.gov

A critical step in GC analysis of fatty acids is their conversion into volatile derivatives, most commonly fatty acid methyl esters (FAMEs), through a process called transesterification. nih.gov These FAMEs are then separated on a capillary GC column based on their boiling points and polarity. The separated FAMEs can be detected by a flame ionization detector (FID) for quantification or by a mass spectrometer for both quantification and definitive identification based on their mass spectra. nih.gov GC-MS offers enhanced sensitivity and specificity, which is particularly useful for identifying and quantifying less abundant fatty acids. nih.gov This method has been extensively used to study the effects of diet on the fatty acid composition of various tissues, including the incorporation of DGLA. nih.gov

Thin Layer Chromatography for Lipid Fraction Characterization

Thin layer chromatography (TLC) is a versatile and cost-effective technique used for the separation and characterization of different lipid classes within a biological sample. rockefeller.edunih.gov While not typically used for the direct quantification of individual fatty acids, TLC plays a crucial role in the initial fractionation of complex lipid extracts. nih.gov

In TLC, a sample is applied to a plate coated with a stationary phase, such as silica (B1680970) gel, and a mobile phase (solvent system) is allowed to move up the plate. rockefeller.edu Lipids are separated based on their polarity; for instance, neutral lipids like triacylglycerols and cholesteryl esters will migrate further up the plate than more polar lipids like phospholipids (B1166683). aocs.org After separation, the different lipid spots can be visualized using various reagents and scraped from the plate for subsequent analysis of their fatty acid composition, including DGLA, by methods like gas chromatography. cardiff.ac.uk This approach allows researchers to determine the distribution of DGLA among different lipid fractions, such as phospholipids and triacylglycerols. cardiff.ac.uk

Advanced In Vitro Cell Culture Models and Techniques

In vitro cell culture models are indispensable for elucidating the specific cellular and molecular mechanisms of action of DGLA. These models provide a controlled environment to study the effects of DGLA on various cell types involved in physiological and pathological processes.

Macrophage Cell Lines (e.g., THP-1, RAW264.7) and Primary Macrophage Cultures

Macrophage cell lines, such as the human THP-1 and murine RAW264.7, are widely used models to investigate the role of DGLA in inflammation and atherosclerosis. nih.govsemanticscholar.org These cell lines can be differentiated into macrophage-like cells and are valuable for studying processes like foam cell formation, inflammatory gene expression, and monocyte migration. nih.govcardiff.ac.uk

Research using these models has demonstrated that DGLA can attenuate the expression of pro-inflammatory genes induced by cytokines like interferon-γ in both human and mouse macrophages. nih.gov Furthermore, studies have shown that DGLA can inhibit chemokine-driven migration of monocytes, a key step in the development of atherosclerotic lesions. nih.gov In RAW264.7 macrophages, DGLA has been shown to be incorporated into membrane phospholipids, and its metabolism leads to the production of anti-inflammatory eicosanoids. nih.gov Primary human monocyte-derived macrophages (HMDM) are also utilized to confirm findings from cell lines and provide a more physiologically relevant model. nih.gov

Table 2: Research Findings on DGLA in Macrophage Models

Cell Model Key Research Findings
THP-1 (human) DGLA attenuates IFN-γ induced expression of MCP-1 and ICAM-1. nih.gov DGLA inhibits MCP-1 driven monocytic migration. nih.gov DGLA is incorporated in a dose-dependent manner into lipid fractions. semanticscholar.org
RAW264.7 (murine) DGLA inhibits the IFN-γ induced expression of MCP-1 and ICAM-1. nih.gov Stimulation with DGLA's precursor, eicosadienoic acid, leads to increased arachidonic acid incorporation and PGE2 production. nih.gov
Primary HMDM (human) DGLA attenuates IFN-γ induced expression of MCP-1 and ICAM-1. nih.gov DGLA supplementation leads to reduced chemokine production and macrophage migration. nih.gov

Fibroblast Models for Inducing and Studying Cellular Senescence

Fibroblast models are instrumental in studying cellular senescence, a state of irreversible cell cycle arrest implicated in aging and age-related diseases. Recent research has highlighted a connection between DGLA metabolism and cellular senescence.

Studies have shown that senescent cells exhibit altered levels of various polyunsaturated fatty acids, with a notable decrease in DGLA. biorxiv.org This reduction is linked to changes in the activity of desaturase enzymes. biorxiv.org Interestingly, the experimental repletion of DGLA in senescent fibroblast models has been found to selectively induce a form of cell death known as ferroptosis. biorxiv.org This suggests that the metabolic state of senescent cells, particularly their handling of DGLA, makes them vulnerable to this specific cell death pathway. These findings have opened up new avenues for research into senolytic therapies, which aim to selectively eliminate senescent cells. fightaging.org The use of fibroblast models allows for the controlled induction of senescence and the subsequent investigation of the effects of DGLA and related compounds on the fate of these cells. nih.gov

Cancer Cell Lines and Co-culture Models for Investigating Cell-Cell Interactions (e.g., Platelet-Ovarian Cancer Cell Interactions)

Dihomo-gamma-linolenic acid (DGLA) has been investigated for its anti-proliferative and pro-apoptotic effects in various cancer cell lines. Research has shown that DGLA can selectively target and eliminate tumor cells, often with little to no cytotoxic action on normal cells. nih.gov In co-culture experiments involving normal human skin fibroblasts and human breast cancer cells, the addition of DGLA resulted in the elimination of only the breast cancer cells. nih.gov This selective tumoricidal action is a significant area of interest in cancer research. nih.gov

The mechanisms behind DGLA's anti-cancer effects are multifaceted, involving the induction of apoptosis and lipid peroxidation in cancer cells. nih.gov Studies have utilized various human cancer cell lines, including those from the colon, cervix, and breast, to elucidate these mechanisms. nih.gov For instance, DGLA has been shown to inhibit the motility and invasiveness of human colon cancer cells by upregulating the expression of E-cadherin, a cell-adhesion molecule that suppresses metastasis. nih.gov

Co-culture models are particularly valuable for studying the complex interactions within the tumor microenvironment. A notable application is the investigation of platelet-ovarian cancer cell interactions. nih.govmdpi.com Thrombosis is a significant cause of mortality in ovarian cancer patients, suggesting a pathological interplay between the cancer and platelets. nih.gov To explore this, a cell co-culture model was developed to evaluate the interaction between ovarian cancer cells and platelets. nih.gov This model demonstrated that while both healthy and cancerous epithelial cells could cause platelet aggregation, platelets only influenced the spheroid formation of cancer cells. nih.gov Such models are instrumental in testing the effects of compounds like DGLA on these interactions. nih.gov However, one study using this model found that physiologically achievable concentrations of DGLA did not alter the effects of platelets on cancer spheroids or vice versa. nih.govexlibrisgroup.com

Below is a table summarizing the effects of Dihomo-gamma-linolenic acid (DGLA) on different cancer cell lines as observed in various studies.

Cell Line TypeObservation with DGLAKey Findings
Human Breast Cancer Cells Selective elimination in co-culture with normal fibroblasts. nih.govDGLA exhibits selective tumoricidal action. nih.gov
Human Colon Cancer Cells Inhibition of motility and invasiveness. nih.govIncreased expression of E-cadherin. nih.gov
Human Cervical Carcinoma (HeLa) Growth inhibition. nih.govMediated by Prostaglandin (B15479496) E1 (PGE1) derived from DGLA via COX enzymes. nih.gov
High-Grade Serous Ovarian Cancer (OVCAR3, MesOV, OVSAHO) Cytotoxicity observed at concentrations above physiologically-achievable levels. exlibrisgroup.comSimilar IC50 values across cancer and normal fallopian tube epithelial cells. exlibrisgroup.com

Endothelial Cell and Smooth Muscle Cell Models for Vascular Studies

The influence of Dihomo-gamma-linolenic acid (DGLA) on vascular cells is critical to understanding its role in conditions like atherosclerosis. nih.govnih.gov Endothelial cells and vascular smooth muscle cells (VSMCs) are key players in the development and progression of atherosclerotic plaques. nih.govmdpi.com

In endothelial cell models, such as those using Human Umbilical Vein Endothelial Cells (HUVEC), DGLA has been shown to significantly attenuate cell proliferation without affecting cell viability. nih.gov This is relevant as endothelial cell proliferation is an important process in atherosclerosis. nih.gov Studies have also shown that the anti-inflammatory effects of gamma-linolenic acid (GLA), a precursor to DGLA, in cultured human endothelial cells are mediated through its elongation to DGLA. researchgate.netsoton.ac.uk DGLA and its derivative, eicosatrienoic acid (ETA), were found to decrease the production of several inflammatory mediators, including soluble intercellular adhesion molecule-1 (sICAM-1), monocyte chemoattrapctant protein 1 (MCP-1), and RANTES. researchgate.netsoton.ac.uk

Regarding vascular smooth muscle cells, their proliferation and migration are central to the formation of the fibrous cap on atherosclerotic lesions. nih.govfrontiersin.orgyoutube.com Research has shown that DGLA can modulate VSMC behavior. While one study reported that DGLA increased the proliferation of human aortic smooth muscle cells (HASMC) over a 7-day period, it significantly attenuated their migration in response to platelet-derived growth factor (PDGF-BB). nih.gov This inhibition of migration could account for the reduced number of smooth muscle cells observed in in vivo models of atherosclerosis treated with DGLA. nih.gov The inhibition of VSMC proliferation and migration is considered a key mechanism for retarding the formation of atherosclerotic plaques. mdpi.comresearchgate.net

The following table details the observed effects of Dihomo-gamma-linolenic acid (DGLA) on vascular cell models.

Cell TypeModelEffect of DGLASignificance in Vascular Studies
Endothelial Cells Human Umbilical Vein Endothelial Cells (HUVEC)Attenuated proliferation without affecting viability. nih.govInhibition of a key process in atherosclerosis. nih.gov
Endothelial Cells EA.hy926 (human endothelial cell line)Decreased production of inflammatory mediators (sICAM-1, MCP-1, RANTES). researchgate.netsoton.ac.ukDemonstrates anti-inflammatory potential in the vasculature. researchgate.netsoton.ac.uk
Smooth Muscle Cells Human Aortic Smooth Muscle Cells (HASMC)Increased proliferation over 7 days. nih.govComplex role in plaque stability. nih.gov
Smooth Muscle Cells Human Aortic Smooth Muscle Cells (HASMC)Attenuated migration in response to PDGF-BB. nih.govMay reduce smooth muscle cell accumulation in atherosclerotic plaques. nih.govnih.gov

Genetic and Pharmacological Manipulation Techniques

Gene Expression Analysis (e.g., PCR Arrays, Real-Time PCR)

Gene expression analysis is a fundamental tool for elucidating the molecular mechanisms through which Dihomo-gamma-linolenic acid (DGLA) exerts its biological effects. nih.gov Techniques such as quantitative real-time PCR (RT-qPCR) and PCR arrays are commonly employed to investigate how DGLA modulates the expression of genes involved in inflammation and atherosclerosis. nih.govcardiff.ac.uk

In studies using human macrophages, DGLA has been shown to attenuate the expression of key pro-atherogenic and pro-inflammatory genes. nih.govnih.gov For example, DGLA significantly inhibited the interferon-γ (IFN-γ)-induced expression of Monocyte Chemoattractant Protein-1 (MCP-1) and Intercellular Adhesion Molecule-1 (ICAM-1). nih.gov Furthermore, DGLA was found to reduce the mRNA levels of two key scavenger receptors, SR-A and CD36, which are crucial for the uptake of modified low-density lipoprotein (LDL) and the formation of foam cells, a hallmark of atherosclerosis. nih.govnih.gov

Atherosclerosis-focused PCR arrays, which simultaneously analyze the expression of a panel of 84 genes, have been used to provide a broader view of DGLA's impact. cardiff.ac.uk These arrays revealed that DGLA, along with its key metabolites Prostaglandin E1 (PGE1) and 15-hydroxyeicosatrienoic acid (15-HETrE), significantly inhibited the expression of numerous genes in human macrophages. cardiff.ac.uk The commonly regulated genes were involved in critical processes such as stress response, apoptosis, lipid metabolism and transport, and the regulation of inflammation. cardiff.ac.uk

RNA Interference (RNAi) Assays for Investigating Gene Function

RNA interference (RNAi) is a powerful technique for investigating the function of specific genes by silencing their expression. liposomes.caresearchgate.net In the context of Dihomo-gamma-linolenic acid (DGLA) research, RNAi, often using small interfering RNA (siRNA) or short hairpin RNA (shRNA), has been instrumental in understanding the role of key enzymes in DGLA metabolism and its anti-cancer effects. researchgate.netnih.govresearchgate.net

A significant target for RNAi in DGLA studies is the enzyme delta-5-desaturase (D5D), which converts DGLA to arachidonic acid (AA). researchgate.netnih.govresearchgate.net By knocking down the expression of D5D using siRNA or shRNA in colon cancer cells, researchers have demonstrated that the anti-cancer activity of DGLA can be significantly enhanced. researchgate.netnih.gov This is because the inhibition of D5D leads to an accumulation of DGLA, which is then available for conversion by cyclooxygenase-2 (COX-2) into anti-proliferative metabolites. researchgate.netnih.gov Studies have shown that D5D knockdown in combination with DGLA treatment enhances the cytotoxicity of chemotherapeutic drugs like 5-fluorouracil (B62378) in colon cancer cells. researchgate.net In a xenograft mouse model, shRNA-mediated knockdown of D5D in human colon cancer cells, combined with DGLA supplementation, led to a significant reduction in tumor growth. nih.govresearchgate.net

Application of Specific Enzyme Inhibitors (e.g., COX-2 inhibitors, D5D inhibitors)

Pharmacological inhibitors of specific enzymes are crucial for dissecting the metabolic pathways of Dihomo-gamma-linolenic acid (DGLA) and understanding the roles of its various metabolites. nih.govresearchgate.net

COX-2 Inhibitors: Cyclooxygenase (COX) enzymes metabolize DGLA to 1-series prostaglandins (B1171923), such as PGE1, which possess anti-inflammatory and anti-proliferative properties. nih.govresearchgate.net The use of COX inhibitors has helped to confirm the role of these metabolites in DGLA's biological activities. For instance, the tumoricidal action of DGLA on human cervical carcinoma cells was blocked by cyclooxygenase inhibitors. nih.gov In contrast, selective COX-2 inhibitors can also be used to prevent the conversion of arachidonic acid (AA) to pro-inflammatory PGE2, which can stimulate cancer cell proliferation. researchgate.net

D5D Inhibitors: Delta-5-desaturase (D5D) is the rate-limiting enzyme that converts DGLA into the often pro-inflammatory arachidonic acid (AA). patsnap.comnih.gov By inhibiting this enzyme, the levels of DGLA can be increased, while the levels of AA and its pro-inflammatory metabolites are reduced. patsnap.comnih.gov This strategy has been explored for its therapeutic potential in conditions like atherosclerosis and cancer. patsnap.comnih.gov The use of a D5D inhibitor was shown to increase DGLA accumulation and inhibit pancreatic xenograft tumor growth. nih.gov In animal models of atherosclerosis, a potent and selective D5D inhibitor prevented the progression of atherosclerotic lesions by increasing DGLA levels and its anti-inflammatory eicosanoid products, while decreasing AA and its pro-inflammatory derivatives. nih.gov

Utilization of Genetically Deficient Animal Models (e.g., 12/15-lipooxygenase deficient mice)

Genetically deficient animal models are invaluable tools for definitively establishing the role of specific enzymes and pathways in the in vivo effects of Dihomo-gamma-linolenic acid (DGLA). cardiff.ac.uk These models allow researchers to study the consequences of the absence of a particular enzyme involved in DGLA metabolism.

One such model is the 12/15-lipoxygenase (12/15-LOX) deficient mouse. cardiff.ac.uk In mice, 12/15-LOX is responsible for converting DGLA into the metabolite 15-(S)-hydroxyeicosatrienoic acid (15-HETrE), which is believed to contribute to the anti-atherogenic actions of DGLA. nih.govcardiff.ac.ukoup.com By using bone marrow-derived macrophages from both wild-type and 12/15-LOX deficient mice, researchers can probe the requirement of 15-HETrE for the effects of DGLA. cardiff.ac.uk These studies have helped to confirm the key roles of lipoxygenases in mediating the anti-inflammatory and anti-atherogenic actions of DGLA in vitro. cardiff.ac.uk

Other genetically modified animal models, such as apolipoprotein E (ApoE) knockout mice, are widely used to study atherosclerosis. mdpi.comnih.gov Supplementing the diet of these mice with DGLA has been shown to significantly reduce the development of atherosclerosis, providing strong in vivo evidence for its protective effects. mdpi.com

Targeted Genetic Manipulation in Model Organisms (e.g., cyp-33E2 knockdown in C. elegans)

The nematode Caenorhabditis elegans serves as a powerful model organism for dissecting the biological effects of Dihomo-gamma-linolenic acid (DGLA) and its metabolites. Genetic manipulation in this organism has been pivotal in elucidating the pathways through which DGLA exerts its physiological effects, some of which can be detrimental.

Dietary supplementation with DGLA has been shown to induce germ cell loss and sterility in C. elegans. nih.gov To understand the mechanism behind this toxicity, researchers have focused on the role of cytochrome P450 (CYP) enzymes, which are known to metabolize polyunsaturated fatty acids into various signaling molecules. One specific enzyme, CYP-33E2, was identified as a key player in DGLA metabolism in the worm. nih.gov

Through RNA interference (RNAi), a technique for targeted gene silencing, researchers performed a knockdown of the cyp-33E2 gene. This genetic manipulation was found to suppress the sterility phenotype induced by DGLA supplementation. nih.govresearchgate.net This finding strongly suggests that the toxic effects are not caused by DGLA itself, but by its metabolites produced by the action of CYP-33E2. nih.gov Further analysis revealed that CYP-33E2 activity on DGLA produces a range of epoxy and hydroxy metabolites. nih.gov Specifically, direct exposure to two DGLA-derived epoxides, 8,9- and 14,15-epoxyeicosadienoic acids, resulted in abnormalities in the gonad, mimicking the effects of DGLA feeding. nih.gov

These studies demonstrate that targeted genetic manipulation, such as the knockdown of cyp-33E2, is a crucial tool for identifying the specific enzymatic pathways responsible for the biological activities of fatty acids. In this case, it established that DGLA-derived epoxides are the mediators of germ cell destruction, providing the first evidence of a biological activity for a CYP-produced metabolite of DGLA. nih.gov

OrganismGene TargetMethodKey Finding
C. eleganscyp-33E2RNAi knockdownSuppression of DGLA-induced germ cell loss and sterility. nih.govresearchgate.net
C. elegans-Direct exposureDGLA-derived epoxides (8,9- and 14,15-EpETrE) cause germ cell abnormalities. nih.gov

Biotechnological Production and Optimization Strategies

The limited availability of DGLA from natural sources has driven the development of biotechnological methods for its production. mdpi.com Oleaginous microorganisms, particularly fungi, have been engineered to become efficient cell factories for DGLA.

Aspergillus oryzae, a filamentous fungus with a long history of use in fermentation, has been successfully engineered for DGLA production. researchgate.netmdpi.com The core strategy involves metabolic engineering to introduce and enhance the n-6 fatty acid biosynthetic pathway. nih.gov This is typically achieved by overexpressing key enzymes that are not naturally present or are rate-limiting in the wild-type strain.

This genetic modification enables the fungus to produce significant quantities of DGLA. In some engineered strains, the proportion of DGLA reached over 22% of the total fatty acids. researchgate.netnih.gov Another approach involved creating a disruptant of the acyl-CoA synthetase gene in A. oryzae, which increased free fatty acid productivity, and then integrating the DGLA synthesis genes. This resulted in the production of free DGLA at a concentration of 145 mg/L. nih.gov

To maximize the yield of DGLA from engineered microorganisms, optimization of the fermentation process is critical. This involves manipulating both the physical and chemical environment of the culture.

Key parameters that have been optimized include the choice of nutrient sources and the control of fermentation conditions. Studies on engineered A. oryzae have shown that the nitrogen source significantly impacts biomass and DGLA titers, with sodium nitrate (B79036) (NaNO₃) being particularly effective. researchgate.netfrontiersin.orgnih.gov For economic feasibility, cost-effective media have been developed using substrates like cassava starch hydrolysate (CSH) as a carbon source. researchgate.netfrontiersin.orgnih.gov The addition of supplements, such as mother liquor (a by-product from monosodium glutamate (B1630785) production), to CSH-based media has been shown to promote the specific yield of DGLA. researchgate.netnih.gov

The pH of the culture medium is another crucial factor. In stirred-tank bioreactor fermentations of engineered A. oryzae, maintaining a constant pH of 6.0 was found to be optimal for both biomass production and DGLA yield, achieving titers as high as 164.8 mg/L. nih.govfrontiersin.org Furthermore, adding surfactants like Triton X-100 to the culture can facilitate the extracellular release of over 80% of the produced free DGLA, which could simplify downstream processing. nih.gov

ParameterConditionEffect on DGLA Production in A. oryzae
Nitrogen SourceSodium Nitrate (NaNO₃)Maximum biomass and DGLA titers. researchgate.netfrontiersin.org
Carbon SourceCassava Starch Hydrolysate (CSH)Cost-effective production. researchgate.netnih.gov
pHConstant pH 6.0Optimal for biomass and DGLA production (up to 164.8 mg/L). nih.govfrontiersin.org
Supplement1% (v/v) Mother LiquorPromoted specific DGLA yield. researchgate.netnih.gov
Surfactant1% Triton X-100Facilitated extracellular release of over 80% of free DGLA. nih.gov

To better understand and predict the performance of DGLA production in bioreactors, mathematical models have been developed. researchgate.netnih.gov These models are essential for describing the kinetics of cell growth, substrate consumption, and product formation, thereby enabling process optimization and scale-up.

For the engineered A. oryzae strains, kinetic models have been generated for cultures grown in both defined (NaNO₃) and cost-effective (CSH/mother liquor) media. researchgate.netnih.gov These models have successfully described the relationship between biomass growth and the production of lipids and DGLA. nih.gov The findings from these models indicate that both lipid and DGLA are growth-associated metabolites, meaning their production is directly linked to the growth of the fungal biomass. researchgate.netnih.gov By comparing the experimental data with the values calculated by the models, researchers can validate the kinetic parameters of the fermentation. researchgate.net This approach provides a powerful tool for analyzing bioreactor performance and understanding the metabolic flux, ultimately guiding strategies for further improvements in the biotechnological production of DGLA-enriched oil. researchgate.netnih.gov

Interactions with Other Bioactive Molecules and Genetic Factors Affecting Dihomo Gamma Linolenic Acid Biology

Interplay with Omega-3 Polyunsaturated Fatty Acids (e.g., Eicosapentaenoic Acid, Docosahexaenoic Acid) in Metabolic Pathways and Biological Effects

The metabolic pathways of omega-6 fatty acids, such as DGLA, and omega-3 polyunsaturated fatty acids (PUFAs), including eicosapentaenoic acid (EPA) and docosahexaenoic acid (DHA), are intrinsically linked through shared enzymatic machinery. nih.govresearchgate.netnih.gov This creates a competitive environment that significantly influences the production of their respective bioactive derivatives, known as eicosanoids and docosanoids.

DGLA and the omega-3 fatty acid EPA are both substrates for cyclooxygenase (COX) and lipoxygenase (LOX) enzymes. nih.govresearchgate.net This competition is a central aspect of their interaction. The types of eicosanoids produced depend on the relative availability of these precursor fatty acids in the cell membrane phospholipids (B1166683).

Cyclooxygenase (COX) Pathway: DGLA is metabolized by COX enzymes to produce 1-series prostaglandins (B1171923) (e.g., Prostaglandin (B15479496) E1 or PGE1). nih.govmdpi.com PGE1 is known to possess anti-inflammatory, vasodilatory, and anti-platelet aggregation properties. nih.govresearchgate.netdrugbank.com In contrast, EPA is converted by COX to 3-series prostaglandins (e.g., PGE3), which are generally less inflammatory than the 2-series prostaglandins derived from arachidonic acid (AA). nih.gov

Lipoxygenase (LOX) Pathway: DGLA is converted by 15-lipoxygenase (15-LOX) to 15-hydroxyeicosatrienoic acid (15-HETrE). nih.govmdpi.com This metabolite can inhibit the production of pro-inflammatory 4-series leukotrienes from arachidonic acid. nih.govresearchgate.net EPA and DHA are metabolized by LOX enzymes to produce E-series and D-series resolvins, respectively, which are specialized pro-resolving mediators that actively facilitate the resolution of inflammation. nih.govplos.org

An increased intake or tissue concentration of omega-3 PUFAs can lead to their greater incorporation into cell membranes, displacing omega-6 fatty acids like DGLA and arachidonic acid. This shift in the substrate pool available for COX and LOX enzymes results in a decreased production of DGLA- and AA-derived eicosanoids and an increased synthesis of EPA- and DHA-derived mediators. nih.gov This alteration in the balance of lipid mediators is a key mechanism by which omega-3 PUFAs exert their anti-inflammatory effects. Conversely, a higher DGLA to arachidonic acid ratio can promote the synthesis of anti-inflammatory PGE1 and 15-HETrE while competitively inhibiting the formation of pro-inflammatory AA metabolites. nih.govmdpi.com

Table 1: Competitive Metabolism of DGLA and Omega-3 PUFAs

Precursor Fatty AcidEnzyme FamilyKey MetabolitesGeneral Biological Effect of Metabolites
Dihomo-gamma-linolenic acid (DGLA) Cyclooxygenase (COX)Prostaglandins (1-series, e.g., PGE1)Anti-inflammatory, Vasodilatory nih.govmdpi.com
Lipoxygenase (LOX)15-Hydroxyeicosatrienoic acid (15-HETrE)Anti-inflammatory nih.govmdpi.com
Eicosapentaenoic Acid (EPA) Cyclooxygenase (COX)Prostaglandins (3-series, e.g., PGE3)Weakly inflammatory/Anti-inflammatory nih.gov
Lipoxygenase (LOX)Leukotrienes (5-series), E-series ResolvinsPro-resolving nih.govplos.org
Docosahexaenoic Acid (DHA) Lipoxygenase (LOX)D-series Resolvins, Protectins, MaresinsPotent Pro-resolving, Neuroprotective nih.govplos.org

Synergistic or Antagonistic Effects with Other Therapeutic Agents in Preclinical Models (e.g., Chemotherapy, Senolytic Compounds)

Preclinical research has explored the potential of DGLA and its precursor, gamma-linolenic acid (GLA), to interact with other therapeutic agents, revealing both synergistic and direct therapeutic activities.

Chemotherapy: Studies have shown that GLA can act synergistically with certain chemotherapeutic drugs to inhibit the growth of cancer cells. For instance, GLA has demonstrated synergistic or additive growth-inhibitory effects with gemcitabine (B846) in pancreatic cancer cell lines. nih.gov It has also been found to enhance the activity of vinorelbine (B1196246) in breast cancer cells. researchgate.net The mechanism for this synergy may involve DGLA augmenting the uptake and reducing the efflux of anti-cancer drugs in tumor cells. nih.gov Furthermore, DGLA and GLA have been observed to suppress the expression of oncogenes like Her-2/neu and enhance the activity of tumor suppressor genes such as p53, thereby inducing apoptosis in cancer cells. nih.gov

Senolytic Compounds: Emerging research points to a novel role for DGLA as a senolytic agent—a compound that selectively induces the death of senescent cells. fightaging.org Senescent cells accumulate with age and contribute to age-related diseases. In preclinical studies involving aged mice, administration of DGLA led to a significant reduction in the number of senescent cells. fightaging.org The mechanism appears to involve the DGLA metabolic pathway, with one of its metabolites, dihomo-15d-PGJ2, accumulating in senescent cells and potentially serving as a biomarker for senolytic activity. fightaging.org This suggests that DGLA or its derivatives could be developed as new senotherapeutics. fightaging.org

Table 2: Preclinical Interactions of DGLA/GLA with Therapeutic Agents

Therapeutic Agent ClassSpecific Agent (Example)DGLA/GLA InteractionPreclinical ModelObserved Effect
Chemotherapy GemcitabineSynergyPancreatic Cancer Cell LinesEnhanced growth inhibition of cancer cells nih.gov
Chemotherapy VinorelbineSynergyBreast Cancer Cell LinesEnhanced cytotoxic effect on cancer cells researchgate.net
Senolytics DGLA (as the agent)Direct EffectAged MiceReduction in the burden of senescent cells fightaging.org

Influence of Systemic Conditions and Environmental Factors on Dihomo-gamma-linolenic Acid Metabolism and Tissue Distribution

The metabolism and tissue levels of DGLA are not static but are influenced by various systemic physiological and pathophysiological states, as well as environmental factors, primarily diet.

Systemic Conditions: Several chronic diseases are associated with altered DGLA metabolism, often reflecting changes in the activity of desaturase enzymes. mdpi.com

Diabetes and Insulin (B600854) Resistance: Studies have found associations between DGLA levels and type 2 diabetes. Higher serum DGLA levels have been linked with obesity, body fat accumulation, and insulin resistance in Japanese patients with type 2 diabetes. nih.gov Conversely, other research has shown that patients with diabetic complications like nephropathy and retinopathy may have reduced DGLA levels. mdpi.comjst.go.jp Impaired activity of the Δ6-desaturase enzyme, which is involved in the synthesis of DGLA's precursor GLA, has been associated with diabetes. nih.gov

Inflammatory Conditions: In atopic dermatitis, circulating levels of GLA and DGLA are often lower, potentially due to impaired Δ6-desaturase activity. mdpi.com In contrast, conditions like Crohn's disease and non-alcoholic fatty liver disease (NAFLD) have been associated with elevated DGLA concentrations. mdpi.com

Aging: A reduced capacity to convert linoleic acid to DGLA has been associated with the aging process. nih.gov

Role of Genetic Predispositions and Polymorphisms in Modulating Dihomo-gamma-linolenic Acid Biosynthesis and its Eicosanoid Balance

The endogenous synthesis of DGLA and other long-chain PUFAs is significantly influenced by genetic factors. nih.gov Polymorphisms, particularly single-nucleotide polymorphisms (SNPs), in the fatty acid desaturase (FADS) gene cluster on chromosome 11 are major determinants of circulating and tissue PUFA levels. nih.govnih.gov This gene cluster includes FADS1 (encoding Δ5-desaturase) and FADS2 (encoding Δ6-desaturase), enzymes that catalyze rate-limiting steps in PUFA metabolism. nih.govmdpi.com

FADS1 (Δ5-Desaturase): This enzyme converts DGLA to arachidonic acid (AA). mdpi.com Genetic variants in the FADS1 gene can lead to altered enzyme activity. Minor alleles in certain FADS1 SNPs are associated with reduced D5D activity. mdpi.com This decreased activity results in a higher ratio of DGLA to AA, as the conversion of DGLA is less efficient. nih.govmdpi.com

These genetic variations have a profound impact on an individual's PUFA profile. nih.gov For instance, the rs174547 polymorphism in FADS1 is significantly associated with the risk of type 2 diabetes, with the minor allele linked to lower desaturase activity and altered omega-6 fatty acid levels. mdpi.comresearchgate.net The prevalence of these polymorphisms can vary significantly across different ethnic populations, which may contribute to population-specific differences in the risk of inflammatory diseases. nih.gov The strong influence of these genetic variants suggests that an individual's genetic makeup is a critical factor in determining their DGLA levels and the resulting balance of anti-inflammatory (from DGLA) and pro-inflammatory (from AA) eicosanoids. nih.govnih.gov This has led to the proposal that dietary recommendations for PUFAs should consider an individual's genetic architecture. nih.gov

Table 3: Influence of FADS Gene Polymorphisms on DGLA Metabolism

GeneEnzyme EncodedFunction in Omega-6 PathwayEffect of Common Polymorphisms on DGLA
FADS1 Δ5-Desaturase (D5D)Converts DGLA to Arachidonic Acid (AA) mdpi.comVariants associated with lower D5D activity lead to increased DGLA levels and a higher DGLA/AA ratio nih.govmdpi.com
FADS2 Δ6-Desaturase (D6D)Converts Linoleic Acid to Gamma-Linolenic Acid (GLA) mdpi.comVariants can alter the efficiency of the initial desaturation step, impacting the substrate pool for DGLA synthesis mdpi.com

Binding and Activation of Nuclear Receptors (e.g., PPAR-γ) by Dihomo-gamma-linolenic Acid and its Metabolites

Polyunsaturated fatty acids and their metabolites are recognized as important signaling molecules that can directly affect gene expression by binding to and activating specific nuclear receptors. researchgate.net Peroxisome proliferator-activated receptors (PPARs) are a key family of such receptors, with three main isoforms: PPAR-α, PPAR-δ (also known as PPAR-β), and PPAR-γ. These receptors act as transcription factors that regulate genes involved in lipid metabolism, inflammation, and cellular differentiation.

While much of the research has focused on omega-3 PUFAs and the omega-6 fatty acid arachidonic acid, DGLA and its derivatives also participate in this signaling paradigm. Fatty acids can serve as ligands for PPARs. For instance, arachidonic acid has been shown to enhance the binding of PPAR-γ to its coactivator p300. researchgate.net

Although direct studies on the binding affinity of DGLA specifically to PPAR-γ are limited, it is understood that PUFAs as a class are natural ligands for these receptors. The activation of PPARs is one of the mechanisms through which PUFAs exert their biological effects. In LPS-stimulated RAW 264.7 macrophages, treatment with DGLA did not significantly alter the expression of PPAR-γ itself, but it did modulate the expression of other inflammatory genes. nih.gov The anti-atherogenic effects of DGLA and its metabolite PGE1 are associated with the regulation of a wide array of genes involved in inflammation and lipid transport, processes that are also under the control of PPARs. cardiff.ac.uk It is plausible that DGLA or its eicosanoid derivatives, such as PGE1 or 15-HETrE, could act as signaling molecules through direct or indirect modulation of PPAR activity, thereby influencing the expression of target genes and contributing to its anti-inflammatory and anti-proliferative profile. researchgate.net

Future Research Directions in Dihomo Gamma Linolenic Acid Biological Research

Further Elucidation of Intricate Molecular Mechanisms Underlying Dihomo-gamma-linolenic Acid's Actions in Complex Disease Models

Future research will need to delve deeper into the complex molecular mechanisms through which dihomo-gamma-linolenic acid (DGLA) exerts its effects in various complex diseases. While it is known that DGLA is a precursor to anti-inflammatory eicosanoids, the precise signaling pathways and downstream targets in diseases like cancer, neurodegenerative disorders, and chronic inflammation require more detailed investigation. nih.govnih.gov

In the context of cancer, DGLA has been shown to possess anti-proliferative properties. nih.gov However, the exact mechanisms are not fully elucidated. Some studies suggest that DGLA and its precursor, gamma-linolenic acid (GLA), can suppress the expression of oncogenes and enhance the activity of tumor suppressor genes. nih.gov Future studies should focus on identifying the specific transcription factors and signaling cascades modulated by DGLA in different cancer cell types. The potential for DGLA to induce apoptosis in tumor cells through the generation of free radicals and lipid peroxides also warrants further exploration. nih.govresearchgate.net

In neurodegenerative diseases, recent findings suggest that DGLA may play a role in ferroptosis-mediated neurodegeneration. nih.govnih.gov Specifically, dihydroxy-metabolites of DGLA have been implicated in this process. nih.govnih.govacs.org Further research is needed to understand the precise enzymatic pathways leading to these neurotoxic metabolites and how they interact with cellular machinery to induce neuronal death.

Regarding chronic inflammatory conditions such as atherosclerosis, DGLA has demonstrated anti-inflammatory and anti-atherogenic effects. nih.govresearchgate.net It can attenuate pro-inflammatory gene expression in macrophages and inhibit foam cell formation. nih.govnih.gov The modulation of signal transducer and activator of transcription 1 (STAT1) phosphorylation by DGLA is one identified mechanism, but a more comprehensive understanding of its impact on various inflammatory signaling pathways is necessary. nih.gov

Table 1: Investigated Molecular Mechanisms of Dihomo-gamma-linolenic Acid in Disease Models

Disease Model Investigated Molecular Mechanism Key Findings
Cancer Modulation of oncogenes and tumor suppressor genes Suppression of Her-2/neu and Bcl-2, enhancement of p53 activity. nih.gov
Induction of apoptosis Mediated by free radicals and lipid peroxides. nih.govresearchgate.net
Neurodegeneration Ferroptosis DGLA metabolites (dihydroxyeicosadienoic acids) can induce ferroptosis-mediated neurodegeneration. nih.govnih.govacs.org
Atherosclerosis Anti-inflammatory signaling Attenuation of pro-inflammatory gene expression in macrophages. nih.govnih.gov
Inhibition of STAT1 phosphorylation Mediates the effect of DGLA on interferon-γ signaling. nih.gov

Comprehensive Investigation of Specific Bioactive Metabolite Roles and their Independent Contributions to Cellular and Physiological Outcomes

A critical area for future research is the comprehensive investigation of the specific roles of DGLA's bioactive metabolites and their independent contributions to cellular and physiological outcomes. DGLA is metabolized into several important molecules, primarily through the cyclooxygenase (COX) and lipoxygenase (LOX) pathways. nih.govresearchgate.net

The COX pathway converts DGLA into 1-series prostaglandins (B1171923), most notably prostaglandin (B15479496) E1 (PGE1). nih.govnih.gov PGE1 is known for its anti-inflammatory, vasodilatory, and anti-proliferative properties. nih.govnih.gov Conversely, the LOX pathway metabolizes DGLA into 15-hydroxyeicosatrienoic acid (15-HETrE), which also exhibits anti-inflammatory actions, partly by inhibiting the synthesis of pro-inflammatory metabolites from arachidonic acid (AA). nih.govresearchgate.net

Recent research has also identified a new class of DGLA metabolites, dihydroxyeicosadienoic acids, produced via the cytochrome P450 (CYP) and epoxide hydrolase (EH) pathways, which may play a role in neurodegeneration. nih.govacs.orgresearchgate.net A thorough characterization of these and other potentially undiscovered metabolites is crucial for a complete understanding of DGLA's biological functions.

Table 2: Key Bioactive Metabolites of Dihomo-gamma-linolenic Acid and Their Known Functions

Metabolite Metabolic Pathway Known Biological Functions
Prostaglandin E1 (PGE1) Cyclooxygenase (COX) Anti-inflammatory, vasodilation, anti-proliferative. nih.govnih.gov
15-Hydroxyeicosatrienoic Acid (15-HETrE) 15-Lipoxygenase (15-LOX) Anti-inflammatory, inhibits synthesis of pro-inflammatory metabolites from arachidonic acid. nih.govresearchgate.net

| Dihydroxyeicosadienoic Acids | Cytochrome P450 (CYP) and Epoxide Hydrolase (EH) | Implicated in ferroptosis-mediated neurodegeneration. nih.govacs.orgresearchgate.net |

Development of Novel Strategies for Modulating Endogenous Dihomo-gamma-linolenic Acid Levels for Therapeutic Advantage

Developing novel strategies to modulate endogenous DGLA levels holds significant therapeutic potential. Since DGLA is present in only trace amounts in the diet, increasing its levels in the body relies on the metabolic conversion from its precursor, gamma-linolenic acid (GLA), or through direct supplementation. nih.govwikipedia.org

One approach is through dietary intervention with GLA-rich oils, such as evening primrose oil and borage oil. caringsunshine.com However, the efficiency of this conversion can be influenced by various factors. A more direct strategy is the development of DGLA-enriched oils through fermentation processes, which has been achieved using microorganisms like Mortierella strains. mdpi.com

Another avenue of research is the genetic modification of organisms to enhance DGLA production. For example, co-overexpression of elongase and desaturase genes in Aspergillus oryzae has been shown to increase free DGLA productivity. nih.gov Similarly, genetic modification of Mucor circinelloides by overexpressing the delta-6 elongase gene has been explored to create a DGLA-producing cell factory. nih.gov

Pharmacological modulation of the enzymes involved in DGLA metabolism is also a promising strategy. The activity of delta-5-desaturase, which converts DGLA to the pro-inflammatory arachidonic acid (AA), is a key regulatory point. nih.gov Inhibitors of this enzyme could potentially increase the DGLA/AA ratio, thereby shifting the balance towards the production of anti-inflammatory eicosanoids. nih.gov This approach could be particularly beneficial in conditions where an excess of AA-derived pro-inflammatory mediators is a contributing factor.

Exploring Combination Therapies Involving Dihomo-gamma-linolenic Acid or its Metabolites with Established Modalities in Preclinical Settings

Exploring combination therapies that involve DGLA or its metabolites with established treatment modalities in preclinical settings is a promising area of future research. The anti-inflammatory and anti-proliferative properties of DGLA suggest that it could act synergistically with other therapeutic agents to enhance their efficacy or reduce their side effects.

In cancer therapy, for instance, combining DGLA with conventional chemotherapy or radiotherapy could be beneficial. DGLA's ability to induce apoptosis in tumor cells might sensitize them to the cytotoxic effects of these treatments. nih.gov Preclinical studies have explored the combination of DGLA with agents that inhibit delta-5-desaturase to suppress colon cancer. plos.org

In the context of inflammatory diseases, DGLA could be used in conjunction with nonsteroidal anti-inflammatory drugs (NSAIDs) or other anti-inflammatory agents. DGLA's mechanism of action, which involves the production of anti-inflammatory eicosanoids, is distinct from that of many conventional drugs, suggesting the potential for additive or synergistic effects. nih.govcaringsunshine.com For example, combining DGLA with therapies that target different inflammatory pathways could lead to a more comprehensive and effective treatment for conditions like rheumatoid arthritis or inflammatory skin diseases. caringsunshine.com

Furthermore, the potential of DGLA to ameliorate the side effects of other drugs should be investigated. For example, some cancer therapies have pro-inflammatory side effects that could potentially be mitigated by the co-administration of DGLA. Preclinical models are essential for evaluating the efficacy and safety of such combination therapies before they can be considered for clinical trials.

Application of Advanced Analytical and Imaging Techniques for Spatiotemporal Mapping of Dihomo-gamma-linolenic Acid and its Metabolites in Tissues

The application of advanced analytical and imaging techniques is crucial for the spatiotemporal mapping of DGLA and its metabolites in tissues. Understanding the precise location and concentration of these molecules within different cellular compartments and tissues is key to unraveling their physiological and pathological roles.

Mass spectrometry imaging (MSI) has emerged as a powerful tool for visualizing the distribution of lipids, including fatty acids like DGLA, directly in tissue sections. mdpi.comnih.govrsc.org Techniques such as matrix-assisted laser desorption/ionization (MALDI)-MSI and secondary ion mass spectrometry (SIMS)-MSI can provide detailed molecular maps of tissues, revealing the localization of DGLA and its derivatives in specific anatomical regions. nih.govrsc.orgmaastrichtuniversity.nl Recent advancements, such as on-tissue chemical derivatization, have significantly enhanced the detection sensitivity of fatty acids in MSI, allowing for more detailed and accurate mapping. mdpi.comnih.gov

These imaging techniques can be applied to various disease models to investigate how the distribution of DGLA and its metabolites is altered in pathological conditions. For example, MSI could be used to map the accumulation of DGLA in atherosclerotic plaques or its depletion in certain brain regions in neurodegenerative diseases. mdpi.comnih.gov This information would provide valuable insights into the local roles of these lipids in disease progression.

In addition to MSI, other advanced analytical methods, such as liquid chromatography-mass spectrometry (LC-MS), are essential for the accurate quantification of DGLA and its metabolites in tissue extracts and biological fluids. These techniques, when combined with sophisticated imaging modalities, will provide a comprehensive understanding of the dynamic changes in DGLA metabolism in both health and disease.

Deeper Understanding of Tissue and Cell Type Specificity in Dihomo-gamma-linolenic Acid Metabolism, Accumulation, and Functional Impact

A deeper understanding of the tissue and cell type specificity of DGLA metabolism, accumulation, and functional impact is essential for targeted therapeutic interventions. The enzymes responsible for the synthesis and metabolism of DGLA, such as elongases, desaturases, COX, and LOX, are expressed at different levels in various tissues and cell types. researchgate.netnih.gov This differential expression likely leads to tissue-specific patterns of DGLA metabolism and function.

For example, the balance between the conversion of DGLA to anti-inflammatory PGE1 and its further desaturation to pro-inflammatory AA may vary significantly between different cell types, such as macrophages and endothelial cells. nih.govresearchgate.net This could explain why DGLA exerts different effects in different tissues. Research has shown that the metabolism of DGLA by COX-1 and COX-2 differs, with AA being the preferred substrate for COX-1. nih.gov This suggests that in tissues where COX-1 is predominant, the production of PGE1 from DGLA may be less efficient. nih.govscispace.com

Future research should employ cell-specific and tissue-specific approaches to investigate DGLA metabolism. This could involve the use of isolated primary cells, genetically engineered cell lines, and animal models with tissue-specific gene knockouts. Advanced techniques like single-cell transcriptomics and proteomics can be used to map the expression of key enzymes in DGLA metabolic pathways at the single-cell level. Understanding this specificity will be crucial for designing therapies that target DGLA metabolism in a particular tissue or cell type while minimizing off-target effects.

Research on Dihomo-gamma-linolenic Acid's Potential in Other Emerging Areas of Biological and Pathophysiological Relevance

Research on DGLA's potential in other emerging areas of biological and pathophysiological relevance is a fertile ground for future investigation. While much of the focus has been on inflammation, cancer, and cardiovascular disease, the unique properties of DGLA suggest that it may play a role in a wider range of physiological and pathological processes.

One such emerging area is aging. Senescent cells, which accumulate with age and contribute to age-related diseases, have been identified as a potential target for therapeutic intervention. Interestingly, DGLA has been shown to have senolytic activity, meaning it can selectively kill senescent cells. fightaging.org Further research into the mechanisms of DGLA-induced senolysis could lead to the development of novel anti-aging therapies. fightaging.org

Metabolic syndrome and obesity are other areas where DGLA may have relevance. Some studies have shown an association between higher DGLA levels and obesity and metabolic risk in children. nih.govfrontiersin.org However, the role of DGLA in these conditions is complex and requires further investigation to determine whether it is a causative factor or a consequence of the metabolic dysregulation.

Skin diseases, such as atopic dermatitis, have also been linked to altered DGLA metabolism. nih.govcaringsunshine.comcaringsunshine.com Patients with atopic dermatitis often have lower levels of GLA and DGLA. nih.gov While supplementation with GLA-rich oils has shown some promise in improving symptoms, more research is needed to understand the direct effects of DGLA on skin health and to determine its therapeutic potential for various dermatological conditions. nih.govresearchgate.net

Table 3: Compound Names Mentioned in the Article

Compound Name Abbreviation
Arachidonic Acid AA
Dihomo-gamma-linolenic Acid DGLA
Gamma-linolenic Acid GLA
15-Hydroxyeicosatrienoic Acid 15-HETrE
Prostaglandin E1 PGE1

Q & A

Basic Research Questions

Q. What are the optimal methods for extracting and quantifying SDGLA from biological tissues?

  • Methodological Answer : The Bligh & Dyer method (chloroform-methanol-water system) is widely used for lipid extraction due to its rapidity and reproducibility, particularly for tissues like muscle or liver . For SDGLA-specific isolation, combining this with solid-phase extraction (SPE) or thin-layer chromatography (TLC) improves purity. Gas chromatography coupled with mass spectrometry (GC-MS) or stable isotope dilution (e.g., deuterated SDGLA) ensures precise quantification, as demonstrated in rat plasma studies .
  • Comparative Table :

MethodTimeEfficiencyTissue CompatibilityReference
Bligh & Dyer10 minHighBroad (e.g., fish, liver)
Folch (chloroform-methanol)20 minModerateBrain, serum

Q. How does SDGLA integrate into polyunsaturated fatty acid (PUFA) metabolic pathways?

  • Methodological Answer : SDGLA is a precursor in the ω-6 pathway, metabolized by cyclooxygenase (COX) and lipoxygenase (LOX) enzymes to produce anti-inflammatory prostaglandins (e.g., PGE1) . To map its metabolic flux, use isotopic tracers (e.g., ²H-labeled SDGLA) and track downstream metabolites via LC-MS/MS. Pathway analysis tools like KEGG (map01040) provide reference networks for unsaturated fatty acid biosynthesis .

Q. What experimental models are suitable for studying SDGLA’s role in inflammation?

  • Methodological Answer : Rodent models with induced metabolic syndrome or NAFLD are optimal. For example, in HFD-fed rats, SDGLA depletion correlates with insulin resistance, and supplementation studies (oral doses: 50–100 mg/kg/day) can assess anti-inflammatory effects via cytokine profiling (e.g., IL-6, TNF-α) .

Advanced Research Questions

Q. How to resolve contradictory data on SDGLA’s concentration in disease states (e.g., NAFLD vs. diabetic retinopathy)?

  • Methodological Answer : Contradictions arise from tissue-specific metabolism and cohort heterogeneity. In NAFLD, SDGLA decreases due to upregulated ω-oxidation , while in diabetic retinopathy, its depletion links to vascular dysfunction . Mitigate bias by:

  • Stratifying cohorts by disease stage and comorbidities.
  • Using multi-omics (metabolomics + proteomics) to contextualize SDGLA within broader lipid networks .
    • Example Workflow :

Collect serum/plasma samples from well-defined cohorts.

Perform untargeted metabolomics (LC-MS) to identify SDGLA and co-regulated metabolites (e.g., arachidonate).

Validate findings via targeted assays and pathway enrichment analysis (e.g., linoleic acid metabolism) .

Q. What isotopic labeling strategies best track SDGLA’s incorporation into cellular membranes?

  • Methodological Answer : Use dual-isotope labeling (e.g., ¹³C-U-glucose + ²H-SDGLA) to trace de novo lipogenesis and membrane integration. GC/negative chemical ionization MS detects isotopic enrichment in phospholipid fractions (e.g., phosphatidylcholine) with minimal cross-talk between isotopes .

Q. How to design longitudinal studies assessing SDGLA’s epigenetic effects?

  • Methodological Answer : Combine dietary SDGLA supplementation with chromatin immunoprecipitation sequencing (ChIP-seq) to study histone acetylation changes. In rodent models, pair this with gut microbiota analysis (16S rRNA sequencing) to evaluate microbiome-metabolite crosstalk, as SDGLA modulates linoleic acid-derived metabolites in the gut-liver axis .

Methodological Pitfalls and Solutions

  • Lipid Peroxidation Artifacts : SDGLA is oxidation-prone. Add antioxidants (e.g., BHT) during extraction and store samples at −80°C under nitrogen .
  • Cohort Heterogeneity : Use propensity score matching to control for variables like age, BMI, and medication use in human studies .
  • Pathway Overlap : SDGLA shares enzymes with arachidonate metabolism. Inhibit specific LOX/COX isoforms (e.g., COX-1 siRNA) to isolate SDGLA-specific effects .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.